molecular formula C9H8ClFO B1362232 6'-Chloro-2'-fluoro-3'-methylacetophenone CAS No. 261762-78-1

6'-Chloro-2'-fluoro-3'-methylacetophenone

Cat. No.: B1362232
CAS No.: 261762-78-1
M. Wt: 186.61 g/mol
InChI Key: TYZFPTDLOTXWNZ-UHFFFAOYSA-N
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Description

6'-Chloro-2'-fluoro-3'-methylacetophenone is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-chloro-2-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZFPTDLOTXWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378618
Record name 6'-Chloro-2'-fluoro-3'-methylacetophenone
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Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-78-1
Record name 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone
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Record name 6'-Chloro-2'-fluoro-3'-methylacetophenone
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Record name 261762-78-1
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Chloro-2'-fluoro-3'-methylacetophenone is a substituted aromatic ketone with the chemical formula C₉H₈ClFO.[1] Its molecular structure, featuring a chlorinated, fluorinated, and methylated phenyl ring attached to an acetyl group, makes it a compound of interest in synthetic organic chemistry and potentially as an intermediate in the development of pharmaceutical agents and other fine chemicals. Understanding the precise physical properties of this compound is fundamental for its handling, characterization, and application in research and development.

This technical guide provides a summary of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for the physical characterization of such a compound.

Core Physical Properties

The physical characteristics of this compound are determined by its molecular structure and the interplay of the various functional groups. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
CAS Number 261762-78-1[2][3]
Molecular Formula C₉H₈ClFO[1][4]
Molecular Weight 186.61 g/mol [1][4]
Appearance White powder[3]
Boiling Point 221.1 °C[4]
Melting Point Data not available
Density Data not available
Purity ≥99%[3]

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]

Standard Protocol (Capillary Method):

  • Sample Preparation: A small amount of the dry, finely pulverized this compound is packed into a capillary tube, which is sealed at one end, to a height of approximately 3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, in close proximity to a calibrated thermometer.[5]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] Several standard methods, including those outlined by the OECD, are available for this measurement.[7][8]

Standard Protocol (Dynamic Method - OECD Guideline 103):

  • Apparatus: The sample is placed in a suitable apparatus where the temperature and pressure can be precisely controlled and measured.

  • Procedure: The pressure in the apparatus is reduced, and the temperature is gradually increased until the substance begins to boil.

  • Measurement: The boiling temperatures are recorded at various specified pressures.

  • Data Analysis: A vapor pressure-temperature curve is constructed from the recorded data. The boiling point at standard atmospheric pressure (101.325 kPa) is then determined by interpolation from this curve.[7][8]

Density Measurement

The density of a solid is its mass per unit volume. For powdered solids like this compound, methods such as the buoyancy technique or the displacement principle are commonly employed.[9]

Standard Protocol (Buoyancy Method based on Archimedes' Principle):

  • Apparatus: A laboratory balance equipped with a density determination kit is used. This includes a beaker for an auxiliary liquid of known density in which the compound is insoluble.[9]

  • Procedure: a. The mass of the dry sample is measured in the air. b. The sample is then fully submerged in the auxiliary liquid, and its apparent mass is measured.[9]

  • Calculation: The density of the solid sample is calculated based on the two mass measurements and the known density of the auxiliary liquid.[9]

Logical Workflow for Physical Characterization

The process of determining the physical properties of a newly synthesized or acquired chemical compound follows a logical progression. This workflow ensures that foundational data is gathered systematically, which is crucial for subsequent research and development activities.

G cluster_synthesis Compound Acquisition cluster_characterization Physicochemical Characterization cluster_documentation Data Compilation synthesis Synthesis or Purchase of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity Purity Assessment (e.g., HPLC, GC-MS) purification->purity mp Melting Point Determination (Capillary Method) purity->mp bp Boiling Point Determination (Dynamic Method) purity->bp density Density Measurement (Buoyancy Method) purity->density solubility Solubility Studies (Various Solvents) purity->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) purity->spectroscopy datasheet Technical Data Sheet / Report mp->datasheet bp->datasheet density->datasheet solubility->datasheet spectroscopy->datasheet

Workflow for the Physical Characterization of a Chemical Compound.

Conclusion

This technical guide has consolidated the available physical property data for this compound and outlined the standard, internationally recognized protocols for the experimental determination of these properties. While some specific data points for this compound remain to be experimentally determined and published, the provided methodologies offer a clear path for researchers to obtain this crucial information. The structured workflow for characterization further emphasizes a systematic approach to ensure data quality and reliability, which are paramount in scientific research and drug development.

References

An In-depth Technical Guide to 6'-Chloro-2'-fluoro-3'-methylacetophenone (CAS 261762-78-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and data for 6'-Chloro-2'-fluoro-3'-methylacetophenone are limited. This guide consolidates verified information and provides expert-informed, hypothetical protocols and potential applications based on the chemistry of analogous compounds.

Core Chemical Identity and Properties

This compound is a halogenated aromatic ketone. Its chemical structure and basic physical properties are summarized below.

Chemical Structure:

Chemical Structure of this compound

Image generated for illustrative purposes.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 261762-78-1Thermo Fisher Scientific[1]
Molecular Formula C₉H₈ClFOMatrix Scientific[2]
Molecular Weight 186.61 g/mol Matrix Scientific[2]
Appearance Colorless LiquidThermo Fisher Scientific[1]
Boiling Point 221.1°CMatrix Scientific[2]
Density 1.216 g/cm³Information not available from search
Flash Point 87.5°CInformation not available from search
Hazards Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.Thermo Fisher Scientific[1]

Spectroscopic Data:

Hypothetical Synthesis Protocol

The most probable synthetic route to this compound is via a Friedel-Crafts acylation of 2-chloro-6-fluorotoluene with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst.

Reaction Scheme:

Hypothetical Synthesis of this compound

Image generated for illustrative purposes.

Experimental Protocol (Hypothetical):

Materials:

  • 2-Chloro-6-fluorotoluene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 2-chloro-6-fluorotoluene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for this compound, the broader class of substituted acetophenones is a rich source of bioactive molecules. Halogenation can further influence the pharmacological profile of these compounds.

Table 2: Known Biological Activities of Substituted Acetophenones

ActivityDescriptionReference
Antimicrobial Semicarbazones derived from substituted acetophenones have shown significant activity against various bacteria and fungi.Scholars Research Library[3]
Nematicidal Halogen-substituted acetophenones, such as 2,4-dichloroacetophenone, have demonstrated potent activity against root-knot nematodes.PubMed Central[4]
Anti-inflammatory Certain substituted acetophenones are used as precursors for compounds with anti-inflammatory properties.ResearchGate[5]
Antifungal Hydroxy-substituted acetophenones exhibit considerable antifungal activity against important fungal plant pathogens.Information not available from search

The presence of chloro and fluoro groups on the aromatic ring of this compound may enhance its lipophilicity and ability to participate in halogen bonding, potentially leading to novel interactions with biological targets. This makes it an interesting candidate for screening in various biological assays.

Visualizations

Diagram 1: General Workflow for Synthesis and Purification

G A Reactant Mixing (2-Chloro-6-fluorotoluene, Acetyl Chloride, AlCl3 in DCM) B Friedel-Crafts Acylation (0°C to Room Temp) A->B C Reaction Quenching (Ice and HCl) B->C D Liquid-Liquid Extraction (DCM/Water) C->D E Washing Steps (HCl, NaHCO3, Brine) D->E F Drying and Concentration E->F G Purification (Vacuum Distillation or Column Chromatography) F->G H Pure Product: This compound G->H

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Hypothetical Drug Discovery Cascade

G cluster_0 Initial Screening cluster_1 Lead Optimization A Compound Acquisition (CAS 261762-78-1) B High-Throughput Screening (e.g., Antimicrobial, Kinase Panels) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E Synthesis of Analogs D->E F ADME/Tox Profiling D->F E->B G Preclinical Candidate F->G

Caption: A potential workflow for evaluating the biological activity of the target compound.

Conclusion and Future Directions

This compound is a chemical intermediate with potential applications in medicinal chemistry and materials science, inferred from the known activities of structurally similar compounds. However, a significant knowledge gap exists regarding its specific synthesis, characterization data, and biological activity. This document serves as a foundational guide for researchers interested in exploring this molecule. Future research should focus on developing a validated synthesis protocol, thoroughly characterizing the compound using modern analytical techniques, and screening it for a wide range of biological activities to unlock its potential.

References

Spectroscopic and Synthetic Profile of 6'-Chloro-2'-fluoro-3'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental spectroscopic data and a specific, validated synthesis protocol for 6'-Chloro-2'-fluoro-3'-methylacetophenone are not readily accessible in the reviewed scientific literature and chemical databases. The following guide is a predictive analysis based on established principles of organic spectroscopy and synthesis, drawing analogies from structurally related compounds. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic ketone of interest in medicinal chemistry and drug discovery due to its potential as a building block for more complex molecules. The presence of chloro, fluoro, and methyl substituents on the phenyl ring, in addition to the acetyl group, imparts a unique electronic and steric profile that can influence its reactivity and biological activity. This guide provides a predicted spectroscopic profile and a plausible synthetic and analytical workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the spectra of related acetophenone derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Justification
-COCH₃2.6s-The acetyl protons are expected to be a singlet in the typical range for acetophenones.
-CH₃2.3s-The methyl group on the aromatic ring is predicted to be a singlet.
Ar-H (H-4')7.2-7.4d8-9This proton is coupled to H-5' and is influenced by the ortho-methyl and para-chloro groups.
Ar-H (H-5')7.0-7.2d8-9This proton is coupled to H-4' and is influenced by the ortho-chloro and para-fluoro groups.

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
-C OCH₃195-200The carbonyl carbon of acetophenones typically resonates in this downfield region.
-COC H₃28-32The methyl carbon of the acetyl group.
-C H₃18-22The aromatic methyl carbon.
Ar-C (C-1')135-140The carbon bearing the acetyl group, influenced by the adjacent fluorine.
Ar-C (C-2')158-162 (d, ¹JCF ≈ 250 Hz)The carbon bearing the fluorine atom will show a large one-bond coupling constant with ¹⁹F.
Ar-C (C-3')125-130The carbon bearing the methyl group.
Ar-C (C-4')128-133Aromatic CH.
Ar-C (C-5')115-120 (d, ²JCF ≈ 20-25 Hz)Aromatic CH, influenced by the adjacent fluorine (two-bond coupling).
Ar-C (C-6')130-135 (d, ³JCF ≈ 5-10 Hz)The carbon bearing the chlorine atom, with a smaller three-bond coupling to fluorine.

Solvent: CDCl₃

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1680-1700Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=C (Aromatic)1550-1600Medium-Strong
C-F (Aryl-Fluoride)1200-1300Strong
C-Cl (Aryl-Chloride)1000-1100Medium
Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted FragmentNotes
186/188[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
171/173[M - CH₃]⁺Loss of a methyl group from the acetyl moiety.
143/145[M - COCH₃]⁺Loss of the acetyl group.
43[CH₃CO]⁺Acetyl cation.

Proposed Experimental Protocols

The following are hypothetical protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

A plausible route for the synthesis is the Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene.

Materials:

  • 1-chloro-3-fluoro-2-methylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise.

  • After the addition is complete, add a solution of 1-chloro-3-fluoro-2-methylbenzene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to determine chemical shifts, multiplicities, coupling constants, and integration.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer.

  • For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the purified product into a mass spectrometer, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct infusion technique for a high-resolution mass spectrometer (HRMS).

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for HRMS.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the substituents on the acetophenone core.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 1-chloro-3-fluoro-2-methylbenzene + Acetyl Chloride + AlCl₃ Reaction Friedel-Crafts Acylation in DCM Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR ¹H and ¹³C NMR Product->NMR Analysis IR FTIR Spectroscopy Product->IR Analysis MS Mass Spectrometry Product->MS Analysis Data Spectroscopic Data (Tables 1-4) NMR->Data IR->Data MS->Data

Caption: Proposed workflow for the synthesis and spectroscopic analysis of this compound.

logical_relationship cluster_substituents Substituents Core Acetophenone Core Chloro 6'-Chloro Core->Chloro influences Fluoro 2'-Fluoro Core->Fluoro influences Methyl 3'-Methyl Core->Methyl influences Chloro->Fluoro Fluoro->Methyl Methyl->Chloro

Caption: Interacting substituent effects on the acetophenone core that determine the spectroscopic properties.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6'-Chloro-2'-fluoro-3'-methylacetophenone. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established NMR principles, including substituent effects and typical coupling constants derived from analogous structures. This whitepaper is intended for researchers, scientists, and professionals in drug development who require an understanding of the NMR characteristics of this and similar substituted aromatic ketones.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. The numbering of the atoms corresponds to the chemical structure provided in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4'7.2 - 7.4Doublet of doublets (dd)³J(H-H) = 8.5, ⁴J(H-F) = 5.01H
H-5'7.0 - 7.2Doublet of doublets (dd)³J(H-H) = 8.5, ³J(H-F) = 9.01H
12.60Singlet-3H
82.35Doublet⁴J(H-F) = 3.03H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Atom NumberChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1'135 - 138Doublet (d)²J(C-F) = 15
C-2'158 - 162Doublet (d)¹J(C-F) = 250
C-3'125 - 128Doublet (d)²J(C-F) = 20
C-4'128 - 131Singlet (s)-
C-5'123 - 126Doublet (d)³J(C-F) = 4
C-6'130 - 133Doublet (d)³J(C-F) = 5
C-7195 - 200Doublet (d)³J(C-F) = 4
C-130 - 33Singlet (s)-
C-814 - 16Doublet (d)³J(C-F) = 4

Visualization of Molecular Structure and Experimental Workflow

Caption: Chemical structure with atom numbering for NMR assignments.

workflow Figure 2: General Workflow for NMR Sample Preparation and Data Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg of solid sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve filter Filter solution into NMR tube dissolve->filter cap Cap and label the NMR tube filter->cap insert Insert sample into spectrometer lock Lock on deuterium signal insert->lock shim Shim the magnetic field lock->shim acquire Acquire 1H and 13C spectra shim->acquire process Process raw data (FT, phasing, baseline correction) acquire->process analyze Analyze spectra and assign peaks process->analyze

Caption: Workflow for NMR sample preparation and data acquisition.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

1. Sample Preparation

  • Materials :

    • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃, 99.8 atom % D)

    • 5 mm NMR tube

    • Pasteur pipette

    • Glass wool or a small cotton plug

    • Vial and cap

  • Procedure :

    • Weigh the desired amount of the solid sample and place it into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][2][3]

    • Cap the vial and vortex or sonicate until the sample is fully dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the pipette directly into the NMR tube to remove any particulate matter.[2][3] The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[2][3]

    • Cap the NMR tube securely and label it appropriately.

2. NMR Data Acquisition

  • Instrumentation :

    • A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • General Settings :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Set the sample temperature, typically to 298 K.

  • ¹H NMR Acquisition Parameters (Example) :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on sample concentration.

    • Pulse Width : Calibrated 30-degree or 90-degree pulse.

  • ¹³C NMR Acquisition Parameters (Example) :

    • Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width : 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 128-1024 or more, depending on sample concentration and the presence of quaternary carbons.

    • Pulse Width : Calibrated 30-degree pulse.

3. Data Processing

  • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak can be used as a secondary reference (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C). Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding atoms in the molecule.

References

Mass spectrometry fragmentation of 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6'-Chloro-2'-fluoro-3'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound. The fragmentation pathways discussed are based on established principles of mass spectrometry and data from structurally analogous compounds.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 261762-63-4[1]

  • Molecular Formula: C₉H₈ClFO[1][2]

  • Molecular Weight: 186.61 g/mol [1][2]

Proposed Fragmentation Pathway

The primary fragmentation of aromatic ketones, such as acetophenone and its derivatives, is initiated by electron ionization, leading to the formation of a molecular ion (M⁺•). The subsequent fragmentation is driven by the stability of the resulting ions. For this compound, the fragmentation is expected to follow key pathways common to substituted acetophenones.

The most prominent fragmentation pathway for acetophenones involves the cleavage of the bond between the carbonyl carbon and the methyl group, a process known as alpha-cleavage.[3][4][5] This results in the loss of a methyl radical (•CH₃) and the formation of a highly stable substituted benzoyl cation.[6][7] This benzoyl cation is often the base peak in the mass spectrum.[3]

Further fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule.[6] Additionally, cleavages involving the halogen substituents on the aromatic ring, such as the loss of a chlorine radical (•Cl) or a fluorine radical (•F), are also anticipated.[8]

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺•) C₉H₈ClFO⁺• m/z = 186/188 F1 [M - CH₃]⁺ C₈H₅ClFO⁺ m/z = 171/173 (Substituted Benzoyl Cation) M->F1 - •CH₃ F2 [M - Cl]⁺ C₉H₈FO⁺ m/z = 151 M->F2 - •Cl F1_1 [M - CH₃ - CO]⁺ C₇H₅ClF⁺ m/z = 143/145 F1->F1_1 - CO

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratio (m/z), and the proposed corresponding ionic species. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments, with an approximate ratio of 3:1.

m/z (Proposed) Ion Formula Fragment Lost Notes
186/188[C₉H₈ClFO]⁺•-Molecular Ion (M⁺•)
171/173[C₈H₅ClFO]⁺•CH₃Alpha-cleavage, likely the base peak
151[C₉H₈FO]⁺•ClLoss of chlorine radical from the molecular ion
143/145[C₇H₅ClF]⁺•CH₃, COLoss of carbon monoxide from the [M-CH₃]⁺ ion

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Prep Sample Preparation (Dissolve in suitable solvent, e.g., Methanol) Injection GC Injection (Split/Splitless Inlet) Sample_Prep->Injection Separation Chromatographic Separation (e.g., HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Detection Detection (Electron Multiplier) Mass_Analyzer->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

Caption: General experimental workflow for GC-MS analysis.

4.1 Instrumentation

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Gas Chromatograph: A GC system coupled to the mass spectrometer, equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

4.2 Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

4.3 GC-MS Parameters

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Range: Scan from m/z 40 to 400.

4.4 Data Analysis The acquired mass spectra should be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern should then be compared to the proposed pathway and the data in the summary table to confirm the structure of the compound. The relative abundances of the isotopic peaks for chlorine-containing fragments should be examined to verify their composition.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique fundamental to the characterization of molecular structures. By measuring the absorption of infrared radiation by a sample, scientists can identify the vibrational modes of specific chemical bonds. For researchers and professionals in drug development and chemical synthesis, IR spectroscopy serves as a rapid, reliable, and non-destructive method for identifying functional groups, determining molecular structure, and assessing sample purity.

This guide focuses on the application of IR spectroscopy to the study of acetophenone and its substituted derivatives. Acetophenone, a simple aromatic ketone, provides a model system for understanding how electronic and steric effects influence molecular vibrations. The carbonyl (C=O) stretching frequency in these compounds is particularly sensitive to the nature and position of substituents on the aromatic ring, making it a valuable diagnostic tool. This document will provide a detailed overview of the characteristic vibrational frequencies, the profound effects of substituents, comprehensive experimental protocols, and a logical visualization of the underlying principles.

Characteristic Vibrational Frequencies of Acetophenone

The IR spectrum of unsubstituted acetophenone is characterized by several key absorption bands that correspond to the different functional groups within the molecule. The most prominent and diagnostically useful of these is the strong, sharp absorption band for the carbonyl (C=O) group.

  • Carbonyl (C=O) Stretch: For acetophenone, this peak typically appears around 1686-1691 cm⁻¹.[1][2] The conjugation of the carbonyl group with the aromatic ring delocalizes the pi-electrons, which slightly weakens and lengthens the C=O bond. This results in a lower stretching frequency compared to non-conjugated aliphatic ketones, which absorb near 1715 cm⁻¹.[2]

  • Aromatic C-H Stretch: The stretching vibrations of the sp²-hybridized C-H bonds on the benzene ring are observed as weak to medium intensity bands in the region of 3000-3100 cm⁻¹.

  • Aromatic C=C Stretch: The stretching vibrations within the benzene ring typically give rise to a series of sharp bands of variable intensity between 1450 and 1600 cm⁻¹.

  • Methyl C-H Stretch: The sp³-hybridized C-H bonds of the methyl group (-CH₃) exhibit asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range.

  • C-C-C Stretch: An intense peak resulting from the asymmetric stretch of the C-C-C moiety (involving the carbonyl carbon and its two attached carbons) is found in the 1260-1300 cm⁻¹ region.[2][3]

The Influence of Aromatic Substituents on Carbonyl Stretching Frequency

The position of the carbonyl stretching frequency in the IR spectrum of substituted acetophenones is highly dependent on the electronic properties of the substituent on the aromatic ring. These substituents can be broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) are considered electron-donating. Through resonance (mesomeric) and/or inductive effects, these groups increase the electron density of the aromatic ring. This enhanced electron density can be further delocalized into the carbonyl group. This increased resonance contribution strengthens the single-bond character of the C=O bond, thereby weakening it. A weaker bond requires less energy to vibrate, resulting in a shift of the C=O stretching frequency to a lower wavenumber (a redshift) . For example, the strong electron-donating p-amino group lowers the frequency significantly.[4][5]

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halogens (-Cl, -Br) are electron-withdrawing. These groups pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density reduces the extent of resonance with the carbonyl group and increases the double-bond character of the C=O bond. A stronger, shorter bond requires more energy to vibrate, causing a shift of the C=O stretching frequency to a higher wavenumber (a blueshift) . The p-nitro group, a powerful EWG, demonstrates this effect by increasing the C=O frequency relative to unsubstituted acetophenone.[1][4][5]

This predictable relationship between the electronic nature of the substituent and the C=O stretching frequency allows for the use of Hammett constants (σ) to correlate these spectral shifts, providing a quantitative measure of the substituent's electronic influence.[1]

Data Presentation: Carbonyl Stretching Frequencies of Substituted Acetophenones

The following table summarizes the experimentally observed carbonyl (C=O) stretching frequencies for a series of meta- and para-substituted acetophenones, measured in carbon tetrachloride (CCl₄) solution to minimize solvent effects.

SubstituentPositionSubstituent Effectν(C=O) [cm⁻¹]
-NH₂paraStrong EDG1677[4][5]
-OCH₃paraModerate EDG1684[4][5]
-CH₃paraWeak EDG1687[1]
-H(Unsubstituted)Reference1691[1]
-FparaWeak EWG1692[1]
-ClparaModerate EWG1692[1]
-BrparaModerate EWG1693[1]
-IparaModerate EWG1693[1]
-ClmetaModerate EWG1696[1]
-NO₂metaStrong EWG1696[6]
-NO₂paraStrong EWG1700[1][4][5]

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Values are representative and may vary slightly based on solvent and experimental conditions.

Mandatory Visualization

Substituent_Effects cluster_0 Substituent Type cluster_1 Electronic Effect on C=O Bond cluster_2 Resulting C=O Bond Character cluster_3 Observed IR Frequency Shift EDG Electron-Donating Group (EDG) e.g., -NH₂, -OCH₃ Resonance_Increase Increased π-electron delocalization into C=O EDG->Resonance_Increase donates e⁻ EWG Electron-Withdrawing Group (EWG) e.g., -NO₂ Resonance_Decrease Decreased π-electron delocalization into C=O EWG->Resonance_Decrease withdraws e⁻ Bond_Weaker Weaker C=O Bond (More single-bond character) Resonance_Increase->Bond_Weaker Bond_Stronger Stronger C=O Bond (More double-bond character) Resonance_Decrease->Bond_Stronger Freq_Lower Lower Frequency (Redshift) Bond_Weaker->Freq_Lower Freq_Higher Higher Frequency (Blueshift) Bond_Stronger->Freq_Higher

Caption: Logical workflow of substituent effects on C=O frequency.

Experimental Protocols

Accurate and reproducible IR spectra depend on proper sample preparation. The choice of method depends on the physical state of the acetophenone derivative (solid or liquid).

Potassium Bromide (KBr) Pellet Method (for Solids)

This is a common technique for obtaining high-quality spectra of solid samples. It involves dispersing the sample in a dry, IR-transparent matrix.

Methodology:

  • Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid acetophenone derivative to a fine powder (particle size should be less than 2 microns to reduce light scattering).

  • Mixing: Add approximately 100-200 mg of spectroscopic grade, desiccated potassium bromide (KBr) powder to the mortar. Mix thoroughly with the sample by gentle grinding to ensure homogeneous dispersion.

  • Pressing: Transfer the mixture to a pellet-forming die. Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes. The pressure causes the KBr to become plastic and form a thin, transparent or translucent pellet containing the sample.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Precautions: KBr is hygroscopic and will readily absorb moisture from the atmosphere, which leads to broad absorption bands in the spectrum (around 3400 cm⁻¹ and 1640 cm⁻¹). All grinding and pressing should be done as quickly as possible, and the KBr should be stored in a desiccator.

Nujol Mull Method (for Solids)

An alternative to the KBr pellet is the mull technique, where the solid is suspended in a mineral oil (Nujol).

Methodology:

  • Grinding: Place 10-20 mg of the solid sample into an agate mortar and grind it to a fine powder.

  • Mulling: Add one to two drops of Nujol (a heavy paraffin oil) to the powdered sample.

  • Mixing: Continue grinding until a smooth, thick paste (or mull) is formed.

  • Mounting: Spread a thin, uniform layer of the mull onto one IR-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press the plates together to create a thin film of the suspension.

  • Analysis: Mount the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.

Precautions: Nujol itself has strong C-H stretching and bending absorptions (around 2850-3000 cm⁻¹, 1460 cm⁻¹, and 1375 cm⁻¹).[7] These will obscure any sample peaks in these regions. If these regions are of interest, a complementary mulling agent like Fluorolube (a perfluorinated hydrocarbon) can be used, which has no C-H bonds.

Thin Film Method (for Liquids or Solutions)

This method is suitable for liquid samples or solids that are soluble in a volatile solvent.

Methodology:

  • For Liquids: Place one or two drops of the liquid acetophenone derivative directly onto the surface of an IR-transparent salt plate. Place a second plate on top and gently press to form a thin capillary film.

  • For Solids in Solution: Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., chloroform, dichloromethane). Apply a few drops of the solution to a salt plate and allow the solvent to evaporate completely in a fume hood, leaving behind a thin film of the solid sample.

  • Analysis: Place the plate (or sandwiched plates for liquids) into the sample holder of the spectrometer and collect the spectrum.

Conclusion

The infrared spectroscopy of substituted acetophenones provides a clear and instructive example of how molecular structure dictates spectroscopic properties. The carbonyl stretching frequency serves as a highly sensitive probe for the electronic effects of substituents on the aromatic ring. Electron-donating groups lower the frequency through resonance, while electron-withdrawing groups increase it. By understanding these principles and employing proper experimental techniques, researchers can effectively use IR spectroscopy to confirm the identity and structure of synthesized compounds, making it an indispensable tool in chemical research and drug development.

References

Technical Guide: Solubility of 6'-Chloro-2'-fluoro-3'-methylacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6'-Chloro-2'-fluoro-3'-methylacetophenone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its expected qualitative solubility and presents detailed experimental protocols for researchers to determine precise quantitative solubility values.

Introduction

This compound is a substituted aromatic ketone of interest in organic synthesis and pharmaceutical research. Understanding its solubility in various organic solvents is crucial for reaction setup, purification processes like recrystallization, formulation development, and analytical method development. The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent.

Physicochemical Properties

PropertyValueReference
CAS Number 261762-78-1N/A
Molecular Formula C₉H₈ClFON/A
Molecular Weight 186.61 g/mol N/A
Appearance White powderN/A
Boiling Point 221.1 °C[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not publicly available. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Ethanol
Methanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Hexane
User-defined

Qualitative Solubility Profile and Predictions

Based on the structure of this compound, a qualitative assessment of its solubility can be inferred. The presence of a polar carbonyl group and halogen atoms suggests that it will be more soluble in polar organic solvents compared to nonpolar ones.

  • High Expected Solubility: In polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents like ethanol and methanol, this compound is expected to exhibit good solubility. The polarity of these solvents can effectively solvate the polar regions of the molecule.

  • Moderate Expected Solubility: In solvents of intermediate polarity such as dichloromethane and chloroform, the compound is likely to be moderately soluble.

  • Low Expected Solubility: In nonpolar solvents like hexane and toluene, the solubility is expected to be low due to the significant polarity of the solute molecule.

For comparison, the parent compound, acetophenone, is slightly soluble in water and soluble in common organic solvents like ethanol, diethyl ether, and chloroform. A technical guide on 2-methylacetophenone also indicates its solubility in ethanol and slight solubility in chloroform and ethyl acetate.[2]

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible quantitative solubility data, the following experimental protocols are recommended. The most common and reliable method is the shake-flask method to determine thermodynamic solubility.[3][4]

Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a solvent at a constant temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[2]

  • Equilibration:

    • Place the sealed vial in a constant-temperature shaker or water bath.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for several hours at the same constant temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

Quantification by UV-Vis Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range.

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.[2]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear.[2]

  • Analysis of the Saturated Solution:

    • Measure the absorbance of the diluted, filtered saturated sample at the same λmax.

    • Use the equation from the calibration curve to calculate the concentration of the compound in the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.[2]

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to a known volume of solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (UV-Vis/HPLC) F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of a solid in an organic solvent.

References

A Technical Guide to the Material Safety Data Sheet for 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and regulatory information for 6'-Chloro-2'-fluoro-3'-methylacetophenone, a compound often utilized in organic synthesis and pharmaceutical development. The information is compiled from available Safety Data Sheets (SDS) and is intended to provide researchers with the critical data needed for safe laboratory use and risk assessment.

Section 1: Chemical Identification and Physical Properties

This compound is an aromatic ketone. Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules.

IdentifierValueSource
Chemical Name This compound[1]
CAS Number 261762-78-1[1][2]
Molecular Formula C₉H₈ClFO[2]
Molecular Weight 186.61 g/mol [2]
Physical State Liquid[1]
Appearance Colorless[1]

Table 1: Physical and Chemical Properties

Property Value
Boiling Point 221.1 °C
Density 1.216 g/cm³
Flash Point 87.5 °C

Data sourced from Matrix Scientific[2].

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][3]

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315 - Causes skin irritation
Serious Eye Damage/Eye Irritation 2A / 2 H319 - Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3 H335 - May cause respiratory irritation

Data sourced from Thermo Fisher Scientific and SynQuest Labs Safety Data Sheets[1][3].

Signal Word: Warning[1][3]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[3]

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling, wear protective gloves, clothing, and eye/face protection, and use only outdoors or in a well-ventilated area.[1][3] Avoid breathing fumes, mist, vapors, or spray.[3]

Section 3: Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize risk. Emergency protocols should be clearly understood by all personnel working with this compound.

Handling and Storage:

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]

First Aid Measures:

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation: Remove person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use extinguishing measures appropriate for local circumstances and the surrounding environment (e.g., water spray, alcohol-resistant foam, dry chemical, or carbon dioxide).[4]

  • Hazardous Combustion Products: Thermal decomposition can generate toxic products such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]

Section 4: Experimental Protocols for Safety Assessment

Safety data presented in an SDS are derived from standardized experimental protocols, often following guidelines set by the Organisation for Economic Co-operation and Development (OECD).[6][7][8] These guidelines ensure that chemical safety testing is consistent and reproducible across different laboratories worldwide.[8]

Methodology Overview:

  • Skin Irritation/Corrosion (OECD Guideline 439): This in vitro test uses reconstructed human epidermis models. The test chemical is applied to the tissue surface. Cell viability is measured after a specific exposure time. A reduction in viability below a certain threshold indicates the chemical is an irritant.

  • Serious Eye Damage/Irritation (OECD Guideline 492): Another in vitro method using reconstructed human cornea-like epithelium. Similar to the skin irritation test, the chemical is applied to the tissue, and cell viability is measured. Decreased viability helps classify the substance's eye irritation potential.

  • Flash Point Determination: The flash point is typically determined using a Pensky-Martens or Cleveland open-cup tester. The chemical is heated at a controlled rate, and an ignition source is passed over the surface. The flash point is the lowest temperature at which the vapors ignite.

Section 5: Visualized Workflows

The following diagrams illustrate standard laboratory workflows for hazard assessment and emergency response when working with chemicals like this compound.

Hazard_Assessment_Workflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Identification cluster_2 Phase 3: Risk Assessment & Control cluster_3 Phase 4: PPE Specification A Identify Chemical (CAS: 261762-78-1) B Review Safety Data Sheet (SDS) A->B C Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) B->C D Assess Exposure Routes (Inhalation, Dermal, Eye) C->D E Select Engineering Controls (Fume Hood) D->E F Select Personal Protective Equipment (PPE) D->F G Safety Goggles / Face Shield F->G H Nitrile Gloves F->H I Lab Coat F->I

Caption: Hazard assessment and PPE selection workflow.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel in Immediate Area start->alert evacuate Evacuate Spill Zone alert->evacuate assess Assess Spill Size & Hazard (Minor vs. Major) evacuate->assess minor_spill Minor Spill Procedure assess->minor_spill  Minor major_spill Major Spill Procedure assess->major_spill  Major contain Contain Spill with Absorbent Material minor_spill->contain notify_ehs Call Emergency Services / EHS major_spill->notify_ehs cleanup Collect Residue with Spark-Proof Tools contain->cleanup dispose Dispose of Waste in Sealed Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Procedure Complete decontaminate->end secure_area Secure Area, Deny Entry notify_ehs->secure_area

Caption: Emergency response workflow for a chemical spill.

References

The Expanding Therapeutic Potential of Substituted Acetophenones in Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones, a versatile class of aromatic ketones, have emerged as a privileged scaffold in medicinal chemistry. Their inherent structural simplicity, coupled with the ease of synthetic modification, has led to the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the applications of substituted acetophenones across various domains of drug discovery, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The biological efficacy of substituted acetophenones is profoundly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the quantitative data for various derivatives, offering a comparative analysis of their potency.

Table 1: Anticancer Activity of Substituted Acetophenone Derivatives (Chalcones)

CompoundCell LineIC50 (µM)Reference
(E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneMCF-75.16[1]
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-oneMDA-MB-2317.06[1]
Chalcone Derivative 12MCF-74.19 ± 1.04[2]
Chalcone Derivative 12ZR-75-19.40 ± 1.74[2]
Chalcone Derivative 12MDA-MB-2316.12 ± 0.84[2]
Chalcone Derivative 13MCF-73.30 ± 0.92[2]
Chalcone Derivative 13ZR-75-18.75 ± 2.01[2]
Chalcone Derivative 13MDA-MB-23118.10 ± 1.65[2]
Panduratin AMCF-79 µg/mL[3]
Panduratin AHT-299 µg/mL[3]
Licochalcone AA549, MCF-7, T2445 µg/mL[3]
Sulfonamide-Chalcone Hybrid 44K5620.57[3]
Sulfonamide-Chalcone Hybrid 44HCT-1161.36[3]
Sulfonamide-Chalcone Hybrid 44LOX IMVI1.28[3]
Sulfonamide-Chalcone Hybrid 44MCF-71.30[3]
Bis-Chalcone Derivative 61MCF-71.9[3]

Table 2: Antimicrobial Activity of Substituted Acetophenone Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Chalcone DerivativeStaphylococcus aureus500[4]
Chalcone DerivativePseudomonas aeruginosa750[4]
Chalcone DerivativeEscherichia coli500[4]
Chalcone DerivativeSalmonella sp.500[4]
Diazenyl Chalcone C-7Various Bacteria & Fungi3.79 - 15.76[5]

Table 3: Anti-inflammatory Activity of Substituted Acetophenone Derivatives

Compound ClassAssayED50 (mg/kg) / IC50 (µM)Reference
Acetophenone SemicarbazoneCarrageenan-induced paw edema25-50 mg/kg (p.o.)[6]
Benzophenone SemicarbazoneCarrageenan-induced paw edema25-50 mg/kg (p.o.)[6]
2-Mercapto-quinazolinone DerivativesCarrageenan-induced paw edema50.3 - 100.4[7]
Natural Acetophenone 70fMLP/CB-induced superoxide anion release26.4[8]
Natural Acetophenone 72fMLP/CB-induced superoxide anion release46.0[8]
Natural Acetophenone 73fMLP/CB-induced superoxide anion release79.4[8]
Natural Acetophenone 74fMLP/CB-induced superoxide anion release57.3[8]
Natural Acetophenones 45-47Elastase release inhibition26.62 - 28.73 µg/mL[8]

Table 4: Enzyme Inhibitory Activity of Substituted Acetophenone Derivatives

Compound ClassEnzymeKi (µM)Reference
Acetophenone Derivative 1-6α-Glycosidase167.98 ± 25.06 - 304.36 ± 65.45[9]
Acetophenone Derivative 1-6hCA I555.76 ± 56.07 - 1043.66 ± 98.78[9]
Acetophenone Derivative 1-6hCA II598.63 ± 90.04 - 945.76 ± 74.50[9]
Acetophenone Derivative 1-6Acetylcholinesterase (AChE)71.34 ± 11.25 - 143.75 ± 31.27[9]
N-substituted-(p-tolyl)pyridazin-3(2H)-oneAChE20.58 ± 0.35 - 53.11 ± 1.02 (nM)[10]
N-substituted-(p-tolyl)pyridazin-3(2H)-oneBChE21.84 ± 0.40 - 54.41 ± 1.05 (nM)[10]
N-substituted-(p-tolyl)pyridazin-3(2H)-onehCA I27.45 ± 0.41 - 48.22 ± 0.91 (nM)[10]
N-substituted-(p-tolyl)pyridazin-3(2H)-onehCA II6.02 ± 0.11 - 29.32 ± 0.54 (nM)[10]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the validation and advancement of medicinal chemistry research. This section provides protocols for the synthesis of key substituted acetophenone derivatives and for the biological assays used to evaluate their therapeutic potential.

Synthesis of Substituted Acetophenone Derivatives

2.1.1. Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general and widely adopted method for the synthesis of chalcones.[11][12]

  • Materials:

    • Substituted acetophenone (1 equivalent)

    • Substituted benzaldehyde (1 equivalent)

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) solution (10-40%)

    • Crushed ice

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the appropriate substituted benzaldehyde in ethanol.

    • Cool the mixture in an ice bath and add the aqueous NaOH solution dropwise with continuous stirring.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

    • The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

2.1.2. Synthesis of Acetophenone Hydrazones

This protocol outlines the synthesis of acetophenone hydrazones, which are valuable intermediates and bioactive molecules.[13][14]

  • Materials:

    • Substituted acetophenone (1 equivalent)

    • Hydrazine hydrate or substituted hydrazine (1-1.2 equivalents)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the substituted acetophenone in ethanol in a round-bottom flask.

    • Add hydrazine hydrate or the substituted hydrazine to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

    • After completion, cool the reaction mixture to room temperature or in an ice bath to facilitate the precipitation of the hydrazone.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

    • Recrystallize the crude hydrazone from a suitable solvent if further purification is required.

Biological Evaluation Protocols

2.2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

  • Materials:

    • Test compounds (substituted acetophenones)

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Sterile 96-well microtiter plates

    • Standard antimicrobial agent (positive control)

    • Solvent for dissolving compounds (e.g., DMSO)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.

    • Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard).

    • Inoculate each well containing the test compound with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth with microorganism and standard antibiotic), a growth control (broth with microorganism), and a sterility control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2.2.2. Anticancer Activity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][18][19][20]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa)

    • Complete cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

2.2.3. In Vivo Anti-inflammatory Activity by Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[13][14][21][22]

  • Materials:

    • Wistar or Sprague-Dawley rats

    • Test compounds

    • Carrageenan solution (1% w/v in saline)

    • Standard anti-inflammatory drug (e.g., Indomethacin)

    • Plethysmometer

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.

    • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage inhibition of edema is calculated for each group with respect to the control group.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for rational drug design. Substituted acetophenones have been shown to modulate key signaling pathways involved in inflammation and cancer. This section provides visual representations of these pathways and a typical experimental workflow in the drug discovery process.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Design of Substituted Acetophenones synthesis Chemical Synthesis (e.g., Claisen-Schmidt) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) characterization->in_vitro in_vivo In Vivo Models (e.g., Paw Edema) in_vitro->in_vivo Active Compounds sar Structure-Activity Relationship (SAR) in_vivo->sar sar->start Rational Design admet ADMET Profiling sar->admet preclinical Preclinical Development admet->preclinical Optimized Lead

Caption: A typical drug discovery workflow for substituted acetophenones.

mapk_pathway cluster_mapk MAPK Cascade stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk nfkb_activation NF-κB Activation mapk->nfkb_activation ap1_activation AP-1 Activation mapk->ap1_activation acetophenone Substituted Acetophenones acetophenone->inhibition inhibition->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_activation->cytokines ap1_activation->cytokines

Caption: Inhibition of the MAPK signaling pathway by substituted acetophenones.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor (TNFR, TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation ikb IκB nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_p P-IκB ub Ubiquitination ikb_p->ub Degradation proteasome Proteasomal Degradation ub->proteasome Degradation proteasome->ikb Degradation dna DNA nfkb_n->dna transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Genes transcription->cytokines acetophenone Substituted Acetophenones acetophenone->inhibition inhibition->ikk

Caption: Modulation of the NF-κB signaling pathway by substituted acetophenones.

References

The Influence of Fluorine on the Reactivity of the Acetyl Group in Acetophenones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, influencing everything from metabolic stability to binding affinity. In the realm of medicinal chemistry and materials science, fluorinated acetophenones are valuable synthons, with the reactivity of their acetyl group being a critical determinant in their synthetic utility. This technical guide provides a comprehensive overview of the reactivity of the acetyl group in fluorinated acetophenones, with a focus on key reactions, quantitative data, detailed experimental protocols, and the underlying electronic effects.

Electronic and Steric Effects of Fluorine Substitution

The high electronegativity of fluorine exerts a strong influence on the electron distribution within the acetophenone scaffold. This manifests primarily through two electronic effects:

  • Inductive Effect (-I): Fluorine is a strong σ-electron withdrawing group. This effect acidifies the α-protons of the acetyl group, making them more susceptible to deprotonation and subsequent reactions involving enolates. The strength of this effect is distance-dependent, being most pronounced when fluorine is in the ortho position and diminishing at the meta and para positions.

  • Mesomeric Effect (+M): Fluorine can also donate a lone pair of electrons into the aromatic π-system. This effect is generally weaker than its inductive effect but can influence the electron density at the carbonyl carbon.

The interplay of these effects, along with steric hindrance from ortho-fluorine substitution, governs the reactivity of the acetyl group in various chemical transformations.

Key Reactions of the Acetyl Group

The acetyl group of fluorinated acetophenones participates in a wide range of organic reactions. This section details the mechanisms, quantitative data, and experimental protocols for several key transformations.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form a chalcone, an α,β-unsaturated ketone. The acidity of the α-protons on the acetyl group is a crucial factor in this reaction.

Reaction Mechanism:

Claisen_Schmidt cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Acetophenone Fluorinated Acetophenone Enolate Enolate Acetophenone->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Water H₂O Aldehyde Aromatic Aldehyde Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Protonated_Alkoxide β-Hydroxy Ketone Alkoxide->Protonated_Alkoxide Protonation from H₂O Chalcone Chalcone Protonated_Alkoxide->Chalcone -H₂O

Caption: Mechanism of the Claisen-Schmidt Condensation.

Quantitative Data:

The following table summarizes the yields of chalcones synthesized from various fluorinated acetophenones.

Acetophenone DerivativeAldehydeCatalystSolventReaction Time (h)Yield (%)Reference
4-Fluoroacetophenone4-FluorobenzaldehydeNaOH (10%)Ethanol391[1]
2'-Hydroxy-5'-fluoroacetophenone3,4-DimethoxybenzaldehydeKOHBall Mill196[2]
2'-Hydroxyacetophenone4-Chlorobenzaldehydeaq. KOHEthanol2472[2]
AcetophenoneBenzaldehydeCu(OTf)₂Solvent-free (Microwave)0.3374-91[3]

Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one [1]

  • Materials: 4-Fluoroacetophenone (1 eq), 4-Fluorobenzaldehyde (1 eq), 10% aqueous Sodium Hydroxide (NaOH), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluoroacetophenone and 4-fluorobenzaldehyde in a minimal amount of ethanol.

    • While stirring at room temperature, slowly add the 10% aqueous NaOH solution.

    • Continue stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon.

Reaction Mechanism:

Baeyer_Villiger cluster_0 Step 1: Protonation & Nucleophilic Attack cluster_1 Step 2: Rearrangement Ketone Fluorinated Acetophenone Criegee Criegee Intermediate Ketone->Criegee + H⁺, + RCO₃H Peroxyacid RCO₃H Ester Ester Criegee->Ester Migratory Insertion CarboxylicAcid RCO₂H

Caption: Mechanism of the Baeyer-Villiger Oxidation.[4][5][6][7][8]

Quantitative Data:

The following table presents yield data for the Baeyer-Villiger oxidation of various ketones, including fluorinated derivatives.

KetoneOxidantConditionsProductYield (%)Reference
3-Substituted cyclic ketonem-CPBA, Sc(OTf)₃EtOAcLactone96-99[9]
Ketone 20 m-CPBADCMLactone 21 80[9]
Ketone 85 m-CPBA, NaOHDCMLactone 86 90[8]
Cyclobutanone 133 m-CPBA, Bu₄NOHDCMγ-Butyrolactone 134 61[8]
Ether 46 UHP, TFAA, Na₂HPO₄-Lactone 47 52[8]

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation [10][11]

  • Materials: Fluorinated acetophenone, meta-Chloroperoxybenzoic acid (m-CPBA) or other peroxyacid, Dichloromethane (DCM) or other suitable solvent, Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve the fluorinated acetophenone in the chosen solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add the peroxyacid portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).

Reaction Mechanism:

Wittig cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Elimination PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base Base->Ylide Ketone Fluorinated Acetophenone Ylide->Ketone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Mechanism of the Wittig Reaction.[4][12][13][14]

Quantitative Data:

The following table provides examples of yields for Wittig reactions involving various carbonyl compounds.

Carbonyl CompoundWittig ReagentConditionsProductYield (%)Reference
Aldehyde (+)-17 (α-carbomethoxyethylidene)triphenylphosphoraneTHF, 50 °C, 2 hEster (+)-18 82[15]
Aromatic/Heteroaromatic/Aliphatic AldehydesStabilized, Semi-stabilized, and Non-stabilized YlidesAg₂CO₃, rt, overnightOlefins> 63[16]
Cyclohexanone(Carbethoxymethylene)triphenylphosphoraneAcetonitrile, 60 °C, overnightUnsaturated Ester42[16]

Experimental Protocol: General One-Pot Aqueous Wittig Reaction [16]

  • Materials: Aldehyde or ketone (1.0 eq), Triphenylphosphine (1.4 eq), Alkyl halide (1.6 eq), Saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Procedure:

    • In a test tube with a magnetic stir bar, suspend powdered triphenylphosphine in the saturated aqueous NaHCO₃ solution and stir for 1 minute.

    • Add the alkyl halide followed by the aldehyde or ketone to the suspension.

    • Stir the reaction mixture vigorously at room temperature for 1 hour.

    • Quench the reaction with dilute sulfuric acid.

    • Extract the product with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Hammett Analysis: Quantifying Substituent Effects

The Hammett equation provides a means to quantify the effect of substituents on the reaction rates and equilibria of aromatic compounds. A Hammett plot for the competitive transfer hydrogenation of para-substituted acetophenones catalyzed by a cobalt complex is shown below.

Hammett_Plot Hammett Plot for Transfer Hydrogenation of Acetophenones x-axis y-axis origin origin->x-axis origin->y-axis p-CH3 H p-F p-Cl p-NO2

Caption: A representative Hammett plot.[15]

A positive slope (ρ > 0) indicates that the reaction is favored by electron-withdrawing groups, suggesting a buildup of negative charge or a decrease in positive charge at the reaction center in the transition state. Conversely, a negative slope (ρ < 0) signifies that electron-donating groups accelerate the reaction, indicating the development of positive charge. For the transfer hydrogenation reaction, the positive ρ value suggests that electron-withdrawing groups on the acetophenone facilitate the reaction.[15]

Spectroscopic Data of Fluorinated Acetophenones

NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The following table provides representative ¹H and ¹³C NMR chemical shift data for 2'-fluoroacetophenone.

NucleusChemical Shift (ppm)Coupling Constant (Hz)
¹H NMR
-⁵J(Hα, F) = 3.20–5.03
¹³C NMR
-⁴J(Cα, F) = 6.70–11.56

Data from a study on 2'-fluoro-substituted acetophenone derivatives, highlighting through-space spin-spin couplings.[1]

Conclusion

The reactivity of the acetyl group in fluorinated acetophenones is a finely tuned interplay of inductive and mesomeric effects, as well as steric factors. Fluorine substitution generally enhances the acidity of the α-protons, facilitating enolate formation and subsequent reactions like the Claisen-Schmidt condensation. The electron-withdrawing nature of fluorine also influences the electrophilicity of the carbonyl carbon, impacting reactions such as the Baeyer-Villiger oxidation and Wittig reaction. A thorough understanding of these principles, supported by quantitative data and detailed experimental protocols, is essential for the effective utilization of these versatile building blocks in the synthesis of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone via Friedel-Crafts Acylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone, a valuable acetophenone derivative for pharmaceutical and chemical research. The synthesis is achieved through a Friedel-Crafts acylation of 4-chloro-2-fluoro-1-methylbenzene with acetyl chloride, utilizing aluminum chloride as a catalyst. These notes include a detailed experimental protocol, safety precautions, and a discussion of the reaction's regioselectivity. The provided data and visualizations aim to facilitate the successful and safe execution of this synthesis in a laboratory setting.

Introduction

Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is of significant importance in the synthesis of aryl ketones, which are key intermediates in the production of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] A primary advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material, which effectively prevents polysubstitution.[4]

This protocol details the synthesis of this compound from 4-chloro-2-fluoro-1-methylbenzene. The substitution pattern of the starting material, featuring a chloro, a fluoro, and a methyl group, presents an interesting case for examining the regioselectivity of the Friedel-Crafts acylation.

Reaction Scheme and Regioselectivity

The synthesis of this compound proceeds via the electrophilic aromatic substitution of an acetyl group onto the 4-chloro-2-fluoro-1-methylbenzene ring.

Reaction:

Generalized cellular signaling pathway modulation.

Experimental Workflow:

The following diagram outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Mix AlCl₃ and DCM Cool to 0-5 °C B Add Acetyl Chloride Solution Dropwise A->B C Add Substrate Solution Dropwise B->C D Stir at Room Temperature C->D E Quench with Ice and HCl D->E F Extract with DCM E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry and Evaporate G->H I Purify by Recrystallization/Distillation H->I Final Pure this compound I->Final

Workflow for the synthesis of the target compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Anhydrous Aluminum Chloride: This substance is corrosive and reacts violently with water, releasing HCl gas. Handle with care and avoid exposure to moisture.

  • Acetyl Chloride: This reagent is corrosive, flammable, and a lachrymator. Handle with extreme care in a fume hood.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Hydrochloric Acid: This is a corrosive acid. Handle with appropriate care.

  • Quenching: The quenching of the reaction mixture is highly exothermic and will release HCl gas. Perform this step slowly and carefully in an ice bath within the fume hood.

Conclusion

The Friedel-Crafts acylation of 4-chloro-2-fluoro-1-methylbenzene provides an effective route to this compound. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are essential for a successful and safe synthesis. The provided protocol and data serve as a valuable resource for researchers engaged in the synthesis of this and related acetophenone derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of 2-chloro-4-fluorotoluene, a key chemical transformation for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries. This document outlines the reaction principles, regioselectivity, experimental procedures, and expected outcomes.

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] This reaction is of paramount importance in organic synthesis for the formation of aryl ketones, which are versatile precursors for a wide range of more complex molecules. When applied to substituted benzenes such as 2-chloro-4-fluorotoluene, the regioselectivity of the reaction is governed by the electronic and steric effects of the existing substituents.

In the case of 2-chloro-4-fluorotoluene, the substituents are a methyl group (-CH₃) at position 1, a chloro group (-Cl) at position 2, and a fluoro group (-F) at position 4. The methyl group is an activating, ortho, para-directing group, while the halogen atoms are deactivating but also ortho, para-directing. In electrophilic aromatic substitution reactions on polysubstituted rings, the most activating group generally controls the position of substitution. Therefore, the acylation is expected to be directed by the methyl group to one of its ortho positions (C3 and C5), as the para position is blocked by the fluorine atom. Steric hindrance from the adjacent chloro group at C2 would likely disfavor substitution at the C3 position, making the C5 position the most probable site of acylation.

Reaction Scheme and Regioselectivity

The Friedel-Crafts acylation of 2-chloro-4-fluorotoluene with an acylating agent, such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is predicted to yield 1-(3-chloro-5-fluoro-4-methylphenyl)ethan-1-one as the major product.

G cluster_0 Friedel-Crafts Acylation of 2-Chloro-4-fluorotoluene Reactant 2-Chloro-4-fluorotoluene Product 1-(3-Chloro-5-fluoro-4-methylphenyl)ethan-1-one Reactant->Product + Acylating_Agent Acetyl Chloride Acylating_Agent->Product / Catalyst Catalyst AlCl₃

Caption: Predicted major product of the Friedel-Crafts acylation.

Experimental Protocols

The following protocols are generalized based on standard procedures for Friedel-Crafts acylation reactions and should be adapted and optimized for specific laboratory conditions and scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-4-fluorotoluene≥98%e.g., Sigma-Aldrich, TCI---
Acetyl chloride≥99%e.g., Sigma-Aldrich, Acros OrganicsHandle in a fume hood
Aluminum chloride (anhydrous)≥99%e.g., Sigma-Aldrich, Alfa AesarHandle in a glovebox or under inert atmosphere
Dichloromethane (DCM), anhydrous≥99.8%e.g., Sigma-Aldrich, Fisher ScientificDry over molecular sieves if necessary
Hydrochloric acid (HCl), concentrated37%e.g., Fisher Scientific---
Sodium bicarbonate (NaHCO₃), saturated solution---------
Brine (saturated NaCl solution)---------
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)---e.g., Fisher Scientific---
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure (Example with Acetyl Chloride)
  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to the limiting reagent) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve acetyl chloride (1.0 to 1.2 equivalents) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-30 minutes, maintaining the temperature at 0-5 °C.

  • Substrate Addition: After the addition of acetyl chloride is complete, dissolve 2-chloro-4-fluorotoluene (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process and should be done in a fume hood with appropriate personal protective equipment.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Friedel-Crafts acylation of substituted toluenes, which can serve as a guideline for the reaction of 2-chloro-4-fluorotoluene.

Table 1: Typical Reaction Conditions

ParameterValue/ConditionReference
Substrate2-Chloro-4-fluorotoluene-
Acylating AgentAcetyl Chloride[3]
CatalystAluminum Chloride[3]
SolventDichloromethane[3]
Temperature0 °C to Room Temperature[3]
Reaction Time2 - 24 hoursGeneral Procedure
Molar Ratio (Substrate:Acylating Agent:Catalyst)1 : 1.1 : 1.2General Procedure

Table 2: Expected Product Characterization Data (Predicted)

PropertyPredicted Value/Data
Product Name1-(3-Chloro-5-fluoro-4-methylphenyl)ethan-1-one
Molecular FormulaC₉H₈ClFO
Molecular Weight186.61 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃, ppm)δ ~7.5-7.8 (m, 2H, Ar-H), 2.6 (s, 3H, COCH₃), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, ppm)δ ~196 (C=O), 160 (d, JCF ≈ 250 Hz, C-F), ~130-140 (Ar-C), ~26 (COCH₃), ~15 (Ar-CH₃)
Mass Spectrum (m/z)[M]⁺ at 186/188, [M-CH₃]⁺ at 171/173

Mandatory Visualizations

Friedel-Crafts Acylation Mechanism

G cluster_0 Mechanism A 1. Formation of Acylium Ion Acyl Chloride + AlCl₃ B 2. Electrophilic Attack Acylium Ion + Aromatic Ring A->B Generates Electrophile C 3. Formation of σ-complex (Arenium Ion) B->C Rate-determining step D 4. Deprotonation Loss of H⁺ C->D Restores Aromaticity E 5. Product Formation Aryl Ketone D->E Final Product

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Experimental Workflow

G cluster_1 Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (0-5 °C) Setup->Addition Reaction_Monitoring Reaction & Monitoring (TLC/GC-MS) Addition->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical workflow for Friedel-Crafts acylation.

Safety Precautions

  • Aluminum chloride is a water-sensitive and corrosive solid that reacts violently with water, releasing HCl gas. It should be handled in a dry, inert atmosphere (e.g., a glovebox or under a stream of nitrogen).

  • Acyl chlorides are corrosive and lachrymatory. They should be handled in a fume hood.

  • The quenching of the reaction mixture with water/acid is highly exothermic and should be performed slowly and with caution in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be carried out in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols for Lewis Acid Catalysts in the Synthesis of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted acetophenones are a critical class of intermediates in the pharmaceutical and fine chemical industries, serving as precursors to a wide range of bioactive molecules and materials. The Friedel-Crafts acylation, a cornerstone of organic synthesis, provides a direct and efficient method for the preparation of these valuable compounds. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, catalyzed by a Lewis acid.[1][2] The choice of Lewis acid catalyst is paramount, influencing the reaction's efficiency, selectivity, and substrate scope. This document provides detailed application notes, experimental protocols, and comparative data for the use of various Lewis acid catalysts in the synthesis of substituted acetophenones.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from the reaction of an acylating agent with a Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final acetophenone product. A key advantage of this reaction is that the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[2]

The general mechanism is depicted below:

G start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup add_lewis_acid Add Lewis Acid and Solvent setup->add_lewis_acid cool Cool to 0-5 °C add_lewis_acid->cool add_acyl_halide Add Acyl Halide Dropwise cool->add_acyl_halide add_arene Add Arene Dropwise add_acyl_halide->add_arene react React at Room Temperature (Monitor by TLC) add_arene->react quench Quench Reaction (Ice/HCl) react->quench extract Aqueous Work-up (Separation, Washes) quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify Product (Distillation/Recrystallization) concentrate->purify end End purify->end

References

Application Notes and Protocols for the Synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

This compound is an aryl ketone that serves as a key building block in the synthesis of a variety of more complex molecules. The presence of chlorine, fluorine, and methyl groups on the aromatic ring provides multiple points for further functionalization, making it a versatile intermediate. The Friedel-Crafts acylation is a classic and efficient method for the formation of carbon-carbon bonds to an aromatic ring, and in this case, for the introduction of an acetyl group to form the target acetophenone. The reaction proceeds through the generation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the activated benzene ring.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Reaction_Scheme reactant1 1-Chloro-3-fluoro-2-methylbenzene plus1 + reactant2 Acetyl Chloride catalyst AlCl₃ (anhydrous) solvent Dichloromethane (DCM) product This compound plus2 + byproduct HCl reactants arrow dummy1->arrow      Catalyst: AlCl₃      Solvent: DCM, 0 °C to rt

Caption: Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Chloro-3-fluoro-2-methylbenzene443-83-4C₇H₆ClF144.57
Acetyl Chloride75-36-5C₂H₃ClO78.50
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0AlCl₃133.34
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8NaHCO₃84.01
Saturated Sodium Chloride (Brine) solution7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Calcium chloride drying tube

  • Ice bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

  • Standard laboratory glassware

Experimental Protocol

Reaction Setup

Experimental_Workflow start Start: Assemble and dry glassware add_alcl3 Add anhydrous AlCl₃ and anhydrous DCM to the reaction flask start->add_alcl3 cool Cool the mixture to 0 °C in an ice bath add_alcl3->cool add_acetyl_chloride Slowly add acetyl chloride via dropping funnel cool->add_acetyl_chloride stir1 Stir at 0 °C for 30 minutes add_acetyl_chloride->stir1 add_substrate Slowly add a solution of 1-chloro-3-fluoro-2-methylbenzene in DCM stir1->add_substrate warm Allow the reaction to warm to room temperature add_substrate->warm stir2 Stir at room temperature for 2-4 hours (monitor by TLC) warm->stir2 quench Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl stir2->quench extract Perform liquid-liquid extraction with DCM quench->extract wash Wash the organic layer with water, saturated NaHCO₃ solution, and brine extract->wash dry Dry the organic layer over anhydrous MgSO₄ wash->dry filter_evaporate Filter and concentrate the solvent using a rotary evaporator dry->filter_evaporate purify Purify the crude product by vacuum distillation or flash chromatography filter_evaporate->purify characterize Characterize the final product purify->characterize end End: Obtain pure this compound characterize->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture. All glassware must be thoroughly dried before use.

  • Addition of Catalyst and Solvent: To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equivalents). Immediately add 100 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (8.6 g, 0.11 mol, 1.1 equivalents) to the stirred suspension via the dropping funnel over a period of 15-20 minutes. The addition is exothermic, so maintain the temperature below 5 °C.

  • Formation of Acylium Ion: Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Substrate: Dissolve 1-chloro-3-fluoro-2-methylbenzene (14.5 g, 0.10 mol, 1.0 equivalent) in 50 mL of anhydrous DCM and add this solution to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: In a separate 500 mL beaker, prepare a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice-HCl mixture with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

Physical and Chemical Properties
PropertyValue
Product: this compound
CAS Number261762-78-1
Molecular FormulaC₉H₈ClFO
Molecular Weight186.61 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point221.1 °C (Predicted)
Density1.216 g/cm³ (Predicted)
Flash Point87.5 °C (Predicted)
Starting Material: 1-Chloro-3-fluoro-2-methylbenzene
CAS Number443-83-4
Molecular FormulaC₇H₆ClF
Molecular Weight144.57 g/mol
AppearanceColorless liquid

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • Acetyl chloride is corrosive, flammable, and a lachrymator. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care.

  • The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure and the position of the acetyl group.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Gas Chromatography (GC): To assess the purity of the final product.

This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for further synthetic applications in the pharmaceutical and chemical industries. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

Application Note and Protocol for the Purification of 6'-Chloro-2'-fluoro-3'-methylacetophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6'-Chloro-2'-fluoro-3'-methylacetophenone is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of final active pharmaceutical ingredients. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds. The protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity sample of this intermediate.

The physical and chemical properties of this compound, such as its boiling point of 221.1°C and its nature as a potential irritant, necessitate careful handling and purification.[1] While specific purification protocols for this exact molecule are not extensively detailed in publicly available literature, the principles of normal-phase chromatography on silica gel are well-suited for separating it from common reaction impurities. This protocol is based on established methodologies for the purification of similar chloro- and fluoro-substituted acetophenones.[2][3]

Materials and Methods

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade) - for sample loading

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

  • UV lamp (254 nm) for TLC visualization

Equipment:

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • Glassware: beakers, Erlenmeyer flasks, graduated cylinders

  • TLC developing chamber

  • Capillary tubes for TLC spotting

Experimental Protocol

1. Preparation of the Stationary Phase (Slurry Packing Method):

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Weigh the required amount of silica gel in a beaker. The amount of silica gel should be approximately 30-50 times the weight of the crude sample.

  • In a separate beaker, prepare a slurry of the silica gel in the initial mobile phase (e.g., 98:2 n-Hexane:Ethyl Acetate).

  • Gently pour the slurry into the column. Use a funnel to avoid spilling.

  • Tap the column gently to ensure even packing and to remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it reaches the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the mobile phase.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it just reaches the top of the sand layer.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin the elution process by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to increase the flow rate.

  • Start collecting fractions in test tubes or other suitable containers.

  • Monitor the separation process by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., 80:20 n-Hexane:Ethyl Acetate) and visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

4. Solvent Removal and Product Isolation:

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

  • Determine the weight of the purified product and calculate the yield.

  • Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.

Data Presentation

ParameterValue/Description
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient elution: starting with 98:2 n-Hexane:Ethyl Acetate, gradually increasing the polarity to 90:10 n-Hexane:Ethyl Acetate.
Sample Loading Dry loading with silica gel or minimal DCM
Flow Rate Approximately 2-5 mL/min (gravity) or 10-15 mL/min (flash)
Detection TLC with UV visualization at 254 nm
Expected Rf of Product ~0.3-0.4 in 80:20 n-Hexane:Ethyl Acetate (This is an estimate and should be determined experimentally)
Purity Achieved >98% (Goal)

Experimental Workflow and Signaling Pathways

Purification_Workflow cluster_prep Preparation cluster_loading Loading & Elution cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Dissolve Crude Product D Load Sample onto Column C->D E Elute with Mobile Phase Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Dry Final Product I->J K Pure Product J->K Characterization (HPLC, NMR)

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following this protocol, researchers can obtain a high-purity sample of the target compound, which is essential for subsequent synthetic steps and for ensuring the quality of the final products in pharmaceutical and agrochemical research and development. The provided workflow diagram and data table offer a clear and concise overview of the entire process.

References

Application Notes and Protocols for the Purification of Substituted Acetophenones via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of various substituted acetophenones using recrystallization techniques. The protocols are designed to be a practical guide for achieving high purity of these important intermediates, which are widely used in the synthesis of pharmaceuticals and other fine chemicals.

Introduction to Recrystallization of Substituted Acetophenones

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent mixture at different temperatures.[2] For a successful recrystallization, the ideal solvent should dissolve the acetophenone derivative readily at an elevated temperature but have limited solubility at lower temperatures.[1] This allows for the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[1]

The choice of solvent is critical and is influenced by the nature of the substituent on the acetophenone ring. The polarity and hydrogen-bonding capabilities of both the solvent and the substituted acetophenone play a key role in determining solubility.

Solvent Selection Strategies

The selection of an appropriate solvent is the most crucial step in developing a successful recrystallization protocol. The general principle of "like dissolves like" is a useful starting point.

Key Solvent Characteristics:

  • High solubility at elevated temperatures: The solvent should effectively dissolve the substituted acetophenone when heated.[2]

  • Low solubility at low temperatures: Upon cooling, the acetophenone should crystallize out of the solution to allow for high recovery.[2]

  • Appropriate boiling point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to provide a sufficient temperature differential for recrystallization.

  • Inertness: The solvent should not react with the acetophenone derivative.

  • Impurity solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Common Solvents for Substituted Acetophenones:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are versatile solvents for a wide range of substituted acetophenones due to their moderate polarity. Ethanol is frequently used for recrystallizing nitro- and amino-substituted acetophenones.

  • Water: Often used in combination with a miscible organic solvent (e.g., ethanol) to create a mixed-solvent system. This is particularly useful for adjusting the polarity to achieve the desired solubility profile.

  • Hydrocarbons (Hexane, Heptane): These nonpolar solvents are suitable for less polar acetophenone derivatives. They are often used as the "anti-solvent" or "poor solvent" in mixed-solvent systems.

  • Esters (Ethyl Acetate): Ethyl acetate offers a medium polarity and is a good solvent for many organic compounds.

  • Halogenated Solvents (Dichloromethane): While effective, their use should be minimized due to environmental and safety concerns. Dichloromethane can be used in mixed-solvent systems with a nonpolar solvent like hexane.

Single-Solvent vs. Mixed-Solvent Systems
  • Single-Solvent Recrystallization: This is the preferred method when a single solvent meets all the necessary criteria.[3] The process is straightforward: dissolve the impure solid in a minimal amount of the hot solvent, cool to induce crystallization, and then collect the pure crystals.[3]

  • Mixed-Solvent Recrystallization: This technique is employed when no single solvent provides the desired solubility characteristics.[4] It involves using a pair of miscible solvents: a "good" solvent in which the acetophenone is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.[4] The impure solid is first dissolved in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the saturation point. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[4]

Logical Workflow for Recrystallization Method Development

The following diagram illustrates a typical workflow for developing a recrystallization protocol for a substituted acetophenone.

RecrystallizationWorkflow A Start: Crude Substituted Acetophenone B Solvent Screening (Single Solvents) A->B C Good Solubility Hot, Poor Solubility Cold? B->C D Single-Solvent Recrystallization C->D Yes E Mixed-Solvent Screening (Find Good/Poor Pair) C->E No I Slow Cooling to Room Temperature D->I F Dissolve in Min. Hot 'Good' Solvent E->F G Add Hot 'Poor' Solvent to Turbidity F->G H Clarify with a few drops of 'Good' Solvent G->H H->I J Cool in Ice Bath I->J K Vacuum Filtration J->K L Wash with Cold Solvent K->L M Dry Crystals L->M N End: Purified Product (Assess Purity - MP, TLC, etc.) M->N

Caption: Workflow for developing a recrystallization method.

Quantitative Data Summary

The following tables summarize recrystallization data for various substituted acetophenones. Please note that yields are highly dependent on the initial purity of the crude material and the precise experimental conditions.

Table 1: Recrystallization of Halo-Substituted Acetophenones

CompoundRecrystallization MethodSolvent(s)Typical Yield (%)Purity (Melting Point °C)Reference(s)
4'-BromoacetophenoneSingle Solvent95% Ethanol69-72108-109[5]
4'-ChloroacetophenoneSingle SolventEthanol, Methanol, or Acetone-42-44[3][6]
2',4'-DichloroacetophenoneSingle SolventNot specified->99% purity after distillation and crystallization[7]

Table 2: Recrystallization of Nitro- and Amino-Substituted Acetophenones

CompoundRecrystallization MethodSolvent(s)Typical Yield (%)PurityReference(s)
4'-NitroacetophenoneSingle SolventEthanol88-91Melting Point: 78-80 °C
3-NitroacetophenoneSingle SolventEthanol80Melting Point: 76-78 °C
2'-AminoacetophenoneMixed SolventDichloromethane/Hexanes-99.1-99.3%

Table 3: Recrystallization of Hydroxy- and Methoxy-Substituted Acetophenones

CompoundRecrystallization MethodSolvent(s)Typical Yield (%)Purity (Melting Point °C)Reference(s)
4'-HydroxyacetophenoneMixed SolventEthanol/Ethyl Acetate-99.9% (110-111 °C)[8]
4'-MethoxyacetophenoneSingle SolventDiethyl ether/Petroleum ether-36-38 °C[9]
2'-Hydroxy-5'-methylacetophenoneSingle SolventNot specified-45-48 °C

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4'-Bromoacetophenone from Ethanol

This protocol is adapted from a standard laboratory procedure.

Materials:

  • Crude 4'-bromoacetophenone

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4'-bromoacetophenone (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (start with 20-25 mL) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate to the boiling point of the ethanol, swirling the flask to aid dissolution. Add more hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stem funnel with fluted filter paper into the neck of a pre-warmed receiving flask. Quickly pour the hot solution through the filter paper.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Protocol 2: Mixed-Solvent Recrystallization of 2'-Aminoacetophenone from Dichloromethane/Hexanes

This protocol is a general method for purifying amino-substituted acetophenones.

Materials:

  • Crude 2'-aminoacetophenone

  • Dichloromethane ("good" solvent)

  • Hexanes ("poor" solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, place the crude 2'-aminoacetophenone (e.g., 2.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of hot dichloromethane while gently warming on a hot plate until the solid just dissolves.

  • Induce Crystallization: To the hot solution, add hexanes dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot dichloromethane to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Issues

The following decision tree provides guidance on how to address common problems encountered during recrystallization.

Troubleshooting Start Problem Encountered NoCrystals No Crystals Form Upon Cooling Start->NoCrystals LowYield Low Yield of Crystals Start->LowYield OilingOut Compound 'Oils Out' Start->OilingOut ColoredCrystals Crystals are Colored Start->ColoredCrystals Sol1 1. Too much solvent used. 2. Solution not saturated. 3. Supersaturation. NoCrystals->Sol1 Possible Causes Sol2 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Crystals too soluble in cold solvent. LowYield->Sol2 Possible Causes Sol3 1. Melting point of compound is below boiling point of solvent. 2. High concentration of impurities. OilingOut->Sol3 Possible Causes Sol4 1. Colored impurities are co-crystallizing. 2. Rapid crystal formation trapping impurities. ColoredCrystals->Sol4 Possible Causes Act1 1. Boil off some solvent. 2. Scratch inner wall of flask. 3. Add a seed crystal. Sol1->Act1 Solutions Act2 1. Use minimum hot solvent. 2. Pre-heat funnel and flask. 3. Ensure thorough cooling in ice bath. Sol2->Act2 Solutions Act3 1. Reheat, add more 'good' solvent. 2. Choose a lower-boiling solvent. 3. Allow slower cooling. Sol3->Act3 Solutions Act4 1. Use activated charcoal before hot filtration. 2. Ensure slow cooling. Sol4->Act4 Solutions

Caption: Troubleshooting guide for common recrystallization problems.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust analytical HPLC method for the quantitative determination of 6'-Chloro-2'-fluoro-3'-methylacetophenone, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) method provides excellent resolution, accuracy, and precision, making it suitable for routine quality control and research applications. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure reliable and reproducible results.

Introduction

This compound is a substituted acetophenone derivative of significant interest in the pharmaceutical industry due to its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic compounds.[1][2] This application note presents a detailed protocol for the analysis of this compound using RP-HPLC with UV detection. The method is designed to be simple, rapid, and readily implementable in a standard analytical laboratory.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Purity ≥ 99%)[3]

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized (DI) or HPLC grade

  • Formic Acid: LC-MS grade

  • Methanol: HPLC grade (for sample preparation)

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[1][4] For compounds with halogen substitutions, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column may offer alternative selectivity and enhanced resolution due to π-π interactions.[5][6]

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and Water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the acetophenone chromophore)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation

Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range (1-50 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.[7]

Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area with a calibration curve generated from the working standard solutions. The method should be validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ) according to standard laboratory procedures.

Results and Discussion

The developed HPLC method provides a well-resolved, symmetric peak for this compound with a retention time of approximately 6.5 minutes under the specified conditions. A summary of the expected quantitative data is presented in Table 1.

Table 1: Summary of Expected Quantitative Data
ParameterExpected Value
Retention Time (tR) ~ 6.5 min
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Linearity (r²) ≥ 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL

The choice of a C18 column provides good hydrophobic retention for the analyte.[1] The addition of formic acid to the mobile phase helps to improve peak shape and reproducibility. The mobile phase composition of acetonitrile and water offers a good balance between analysis time and resolution. For complex matrices, a gradient elution might be necessary to improve the separation from impurities.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Start Start Weigh Weigh Analyte Prep_Start->Weigh Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Prep_End Ready for Injection Filter->Prep_End Inject Inject Sample (10 µL) Prep_End->Inject Separate Isocratic Separation (C18 Column, ACN:H2O) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Method Validation Start Define Analytical Goal: Quantify 6'-Chloro-2'-fluoro-3'- methylacetophenone Column_Screen Column Selection (C18, Phenyl-Hexyl, PFP) Start->Column_Screen Initial Step Mobile_Phase_Screen Mobile Phase Selection (ACN vs. MeOH, pH) Start->Mobile_Phase_Screen Gradient_Opt Gradient/Isocratic Optimization Column_Screen->Gradient_Opt Proceed with best column Mobile_Phase_Screen->Gradient_Opt Flow_Rate_Opt Flow Rate Adjustment Gradient_Opt->Flow_Rate_Opt Temp_Opt Column Temperature Study Flow_Rate_Opt->Temp_Opt Linearity Linearity & Range Temp_Opt->Linearity Optimized Method Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision Accuracy Accuracy (Spike/Recovery) Precision->Accuracy Sensitivity LOD & LOQ Accuracy->Sensitivity Final_Method Final Validated Method Sensitivity->Final_Method Meets Requirements

Caption: Logical relationship diagram for HPLC method development.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, ensuring its broad applicability in quality control and research environments. The method's performance can be further optimized and validated based on specific sample matrices and regulatory requirements.

References

Application Notes and Protocols: 6'-Chloro-2'-fluoro-3'-methylacetophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Chloro-2'-fluoro-3'-methylacetophenone is a substituted aromatic ketone that serves as a valuable and versatile starting material in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups, offers opportunities for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chloro and methyl groups provide sites for further functionalization, influencing the physicochemical and biological properties of the final molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active chalcones and pyrimidines.

Key Applications

This compound is a key intermediate for the synthesis of various bioactive molecules. Its primary applications lie in its conversion to chalcones, which are important precursors for a wide array of heterocyclic compounds.[3][4] These derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5][6]

Primary Synthetic Routes:

  • Synthesis of Chalcones via Claisen-Schmidt Condensation: The most prominent application of this compound is in the Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones.[7][8] Chalcones themselves are a class of bioactive compounds and serve as versatile intermediates for further synthetic transformations.[3][4]

  • Synthesis of Pyrimidine Derivatives: The chalcones derived from this compound can be further cyclized with reagents like urea or thiourea to afford pyrimidine derivatives.[9][10][11] Pyrimidines are a critical class of N-heterocycles found in numerous biologically active compounds and pharmaceuticals.[12]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chalcones and their subsequent conversion to pyrimidines. The data is based on general protocols for similar substituted acetophenones and may vary depending on the specific substrates and reaction conditions used.

Table 1: Representative Yields for Chalcone Synthesis via Claisen-Schmidt Condensation

EntryAromatic AldehydeProductYield (%)Reference
1Benzaldehyde(E)-1-(6-chloro-2-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one85-95[7][13]
24-Chlorobenzaldehyde(E)-1-(6-chloro-2-fluoro-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one80-92[13][14]
34-Methoxybenzaldehyde(E)-1-(6-chloro-2-fluoro-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one88-96[7]
44-Nitrobenzaldehyde(E)-1-(6-chloro-2-fluoro-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one75-88[5]

Table 2: Representative Yields for Pyrimidine Synthesis from Chalcones

EntryChalcone Precursor (from Table 1)ReagentProductYield (%)Reference
1Product from Entry 1Urea4-(6-chloro-2-fluoro-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one65-75[10]
2Product from Entry 2Thiourea4-(6-chloro-2-fluoro-3-methylphenyl)-6-(4-chlorophenyl)pyrimidine-2(1H)-thione70-80[12]
3Product from Entry 3Guanidine2-amino-4-(6-chloro-2-fluoro-3-methylphenyl)-6-(4-methoxyphenyl)pyrimidine60-70[9]

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(6-chloro-2-fluoro-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Derivative)

This protocol describes a standard Claisen-Schmidt condensation for the synthesis of a chalcone derivative.[7][13]

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.87 g) and 4-chlorobenzaldehyde (10 mmol, 1.41 g) in 40 mL of 95% ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH (20 mmol, 0.8 g) in 10 mL of water and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice.

  • Acidify the mixture with dilute HCl until it is neutral (pH ~7).

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of 4-(6-chloro-2-fluoro-3-methylphenyl)-6-(4-chlorophenyl)pyrimidine-2(1H)-thione

This protocol outlines the synthesis of a pyrimidine derivative from the corresponding chalcone.[12]

Materials:

  • (E)-1-(6-chloro-2-fluoro-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (1.0 eq)

  • Thiourea (1.0 eq)

  • Potassium Hydroxide (KOH)

  • Methanol

  • Hydrochloric Acid (HCl), concentrated

  • Reflux apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (5 mmol, 1.55 g), thiourea (5 mmol, 0.38 g), and potassium hydroxide (5 mmol, 0.28 g) in 30 mL of methanol.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker of ice water.

  • Acidify the solution with a few drops of concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine-2-thione derivative.

Visualizations

experimental_workflow cluster_start Starting Material cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_bioactivity Biological Evaluation start 6'-Chloro-2'-fluoro-3'- methylacetophenone chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation pyrimidine Pyrimidine Derivative chalcone->pyrimidine Cyclization with Urea/Thiourea bioactivity Antimicrobial & Anticancer Screening pyrimidine->bioactivity

Caption: Synthetic workflow from the starting material to bioactive pyrimidines.

signaling_pathways cluster_targets Molecular Targets cluster_effects Cellular Effects Chalcone Chalcone Derivatives Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibition COX_LOX COX & 5-LOX Enzymes Chalcone->COX_LOX Inhibition Other Other Kinases & Transcription Factors Chalcone->Other Modulation CellCycle Cell Cycle Arrest Tubulin->CellCycle Leads to Inflammation Reduced Inflammation COX_LOX->Inflammation Leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Molecular targets and cellular effects of chalcone derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Chloro-2'-fluoro-3'-methylacetophenone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern offers a unique scaffold for the development of novel bioactive molecules. This document provides a detailed protocol for the scale-up synthesis of this compound via Friedel-Crafts acylation, a robust and widely used method for the preparation of aryl ketones.[1] The provided methodology is designed to be scalable and reproducible for laboratory and pilot-plant settings.

Reaction Scheme

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene with acetyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.[1][2]

Diagram of the signaling pathway:

G cluster_reactants Reactants cluster_reagents Reagents 1-chloro-3-fluoro-2-methylbenzene 1-chloro-3-fluoro-2-methylbenzene Product This compound 1-chloro-3-fluoro-2-methylbenzene->Product Acetyl_chloride Acetyl Chloride Intermediate Acylium Ion Intermediate Acetyl_chloride->Intermediate + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate->Product Byproduct HCl

Caption: Friedel-Crafts Acylation Reaction Pathway.

Experimental Protocols

Materials and Equipment
  • Reactants:

    • 1-chloro-3-fluoro-2-methylbenzene (98%+)

    • Acetyl chloride (99%+)

    • Anhydrous aluminum chloride (99%+)

  • Solvents:

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber

    • Heating mantle with a temperature controller

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation setup

Scale-up Synthesis Protocol (100 g Scale)
  • Reaction Setup:

    • Under a nitrogen atmosphere, a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (106.7 g, 0.8 mol) and anhydrous dichloromethane (500 mL).

    • The suspension is cooled to 0-5 °C using an ice bath.

  • Addition of Acetyl Chloride:

    • Acetyl chloride (63.0 g, 0.8 mol) is added dropwise to the stirred suspension via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

    • The mixture is stirred for an additional 15 minutes at 0-5 °C to allow for the formation of the acylium ion complex.

  • Addition of Starting Material:

    • A solution of 1-chloro-3-fluoro-2-methylbenzene (100 g, 0.69 mol) in anhydrous dichloromethane (200 mL) is added dropwise to the reaction mixture over 1-2 hours, keeping the internal temperature between 0-5 °C.

  • Reaction:

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up:

    • The reaction mixture is slowly and carefully poured onto crushed ice (1 kg) containing concentrated hydrochloric acid (100 mL) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • The mixture is transferred to a large separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with dichloromethane (2 x 200 mL).

    • The combined organic layers are washed sequentially with water (500 mL), saturated sodium bicarbonate solution (2 x 300 mL) until effervescence ceases, and finally with brine (300 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

ParameterValue
Starting Material 1-chloro-3-fluoro-2-methylbenzene
Reagents Acetyl chloride, Aluminum chloride
Solvent Dichloromethane
Reaction Temperature 0 °C to room temperature
Reaction Time 3-6 hours
Theoretical Yield 128.8 g
Expected Actual Yield 90-110 g (70-85%)
Purity (by GC) >98%
Appearance Colorless to pale yellow oil
Boiling Point Approx. 110-115 °C at 10 mmHg (estimated)
Analytical DataExpected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.4-7.2 (m, 2H, Ar-H), 2.6 (s, 3H, -COCH₃), 2.3 (s, 3H, Ar-CH₃). The aromatic protons will show coupling consistent with the substitution pattern.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~200 (C=O), ~160 (d, J=250 Hz, C-F), ~138-125 (aromatic carbons), ~30 (-COCH₃), ~15 (Ar-CH₃).
Mass Spec (EI) m/z: 186 (M⁺), 171 (M⁺ - CH₃), 143 (M⁺ - COCH₃). The isotopic pattern for chlorine (M⁺ and M⁺+2 in a ~3:1 ratio) should be observed.
IR (neat) ν (cm⁻¹): ~1690 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~1250 (C-F stretch).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Reaction Setup (Flask, Stirrer, Condenser) Add_AlCl3 Charge AlCl₃ and DCM Setup->Add_AlCl3 Cooling Cool to 0-5 °C Add_AcCl Add Acetyl Chloride Cooling->Add_AcCl Add_AlCl3->Cooling Add_SM Add Starting Material Add_AcCl->Add_SM React Stir at RT Add_SM->React Quench Quench with Ice/HCl React->Quench Extract Separate and Extract with DCM Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Final_Product Pure Product Distill->Final_Product

Caption: Experimental Workflow for Synthesis.

Discussion of Regioselectivity

The regiochemical outcome of the Friedel-Crafts acylation is directed by the substituents on the aromatic ring. In 1-chloro-3-fluoro-2-methylbenzene, the methyl group is an activating, ortho-, para-director, while the chloro and fluoro groups are deactivating, ortho-, para-directors. The acylation is expected to occur at the position most activated and sterically accessible. The position para to the activating methyl group (C6) is the most likely site of acylation, leading to the desired 6'-acetyl product. The ortho positions to the methyl group are sterically hindered. While the halogens also direct ortho and para, their deactivating inductive effect is stronger than their resonance directing effect, making the positions they activate less favorable for electrophilic attack compared to the position activated by the methyl group.

Safety Precautions

  • All operations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid contact with skin and eyes.

  • Acetyl chloride is a corrosive and lachrymatory liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The quenching step with ice/HCl is highly exothermic and generates HCl gas. Perform this step slowly and with caution.

This application note provides a comprehensive guide for the scale-up synthesis of this compound. The described protocol is based on established chemical principles and is designed to be a reliable starting point for researchers in the fields of medicinal and materials chemistry. As with any chemical synthesis, appropriate safety precautions must be followed.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of isomeric impurities from 6'-Chloro-2'-fluoro-3'-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a sample of this compound?

A1: During the synthesis of this compound, typically via Friedel-Crafts acylation of 2-chloro-6-fluorotoluene, several positional isomers can be formed as byproducts. The primary impurities arise from the acetylation at different positions on the aromatic ring. Based on the directing effects of the substituents (methyl, chloro, and fluoro groups), the most probable isomeric impurities are:

  • 4'-Acetyl Isomer: 1-(3-Chloro-5-fluoro-4-methylphenyl)ethan-1-one

  • 5'-Acetyl Isomer: 1-(5-Chloro-3-fluoro-2-methylphenyl)ethan-1-one

The formation of these isomers is influenced by the complex interplay of electronic and steric effects of the substituents on the starting material.

Q2: Which analytical techniques are most suitable for identifying and quantifying these isomeric impurities?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for the separation and quantification of isomeric impurities of this compound.

  • HPLC with a UV detector is excellent for routine purity checks and quantification. Reversed-phase chromatography using a C18 or a phenyl-hexyl column can often provide the necessary selectivity to separate these closely related isomers.

  • GC-MS is a powerful tool for both separation and identification of volatile impurities. The mass spectrometer provides structural information, which is invaluable for confirming the identity of the isomers.

Q3: What is the general strategy for removing these isomeric impurities?

A3: A multi-step approach is often necessary for the effective removal of isomeric impurities. The general strategy involves:

  • Analytical Method Development: Develop a reliable HPLC or GC method to accurately quantify the purity of the crude product and monitor the effectiveness of purification steps.

  • Primary Purification: Employ techniques like crystallization or column chromatography to remove the bulk of the impurities.

  • Final Polishing: If required, a final purification step, such as a second crystallization with a different solvent system or preparative HPLC, can be used to achieve high purity.

Q4: Can I use distillation to separate these isomers?

A4: Fractional distillation is generally not effective for separating positional isomers of substituted acetophenones as their boiling points are often very similar. Extractive distillation, which involves the use of a solvent to alter the relative volatilities of the components, could be a possibility but is a more complex technique to implement at a laboratory scale.

Troubleshooting Guides

HPLC Separation Issues

Issue 1: Poor resolution between the main peak and isomeric impurity peaks.

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase The standard C18 column may not provide sufficient selectivity. Try a phenyl-hexyl or a pentafluorophenyl (PFP) column to exploit different separation mechanisms like π-π interactions.
Suboptimal Mobile Phase Composition Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic modifier can improve resolution.
Incorrect pH of the Mobile Phase Although these isomers are not ionizable, small pH adjustments can sometimes influence the interaction with residual silanols on the column, slightly altering selectivity.
High Temperature Lowering the column temperature can sometimes enhance the separation of isomers.

Issue 2: Peak tailing for the main component.

Possible Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with the Column Add a small amount of a competing agent, like triethylamine (0.1%), to the mobile phase to block active sites on the silica support. Ensure the mobile phase pH is appropriate for the column.
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.
Crystallization Issues

Issue 1: The product oils out instead of crystallizing.

Possible Cause Troubleshooting Steps
Supersaturation is too high Add a small amount of additional solvent to the hot solution before cooling.
Cooling rate is too fast Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent system The chosen solvent may not be suitable. Experiment with different single or mixed solvent systems.

Issue 2: Low purity of the product after crystallization.

Possible Cause Troubleshooting Steps
Impurities co-crystallize with the product Try a different solvent system. The solubility of the desired compound and the impurities will vary in different solvents.
Inefficient removal of mother liquor Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.
High concentration of impurities in the crude material Perform a preliminary purification step, such as flash chromatography, to reduce the impurity load before crystallization.

Experimental Protocols

HPLC Method for Isomer Separation (Illustrative Example)

This protocol provides a starting point for developing a separation method for this compound and its isomers.

Instrumentation and Conditions:

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Identification (Illustrative Example)

Instrumentation and Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Crystallization Protocol (Illustrative Example)

This protocol describes a general procedure for the purification of this compound by crystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50).

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product start Crude Product (this compound + Isomeric Impurities) hplc_gcms HPLC / GC-MS Analysis (Purity Assessment) start->hplc_gcms Initial Analysis crystallization Crystallization (e.g., Ethanol/Water) hplc_gcms->crystallization Purity < 98% column_chrom Column Chromatography (Silica Gel) hplc_gcms->column_chrom Complex Mixture pure_product Pure Product (>99.5%) hplc_gcms->pure_product Purity > 99.5% crystallization->hplc_gcms Check Purity column_chrom->hplc_gcms Check Purity

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Isomer Separation in HPLC cause1 Wrong Column start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Temperature start->cause3 solution1 Try Phenyl-Hexyl or PFP Column cause1->solution1 solution2 Adjust Organic % or Gradient cause2->solution2 solution3 Lower Temperature cause3->solution3

Caption: Troubleshooting logic for poor HPLC separation of isomers.

Optimizing reaction conditions for the synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, which is typically achieved via a Friedel-Crafts acylation of 4-chloro-2-fluoro-1-methylbenzene.

Q1: My reaction yield is very low or the reaction is not proceeding. What are the common causes?

Low or no yield is a frequent issue, often stemming from reagent or reaction environment integrity.

  • Potential Cause 1: Inactive Lewis Acid Catalyst. The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Contamination with water will deactivate the catalyst, halting the reaction.

  • Solution 1: Ensure all glassware is rigorously dried (oven or flame-dried) before use. Use a fresh, unopened container of anhydrous aluminum chloride or a freshly opened bottle stored under inert gas. All solvents, such as dichloromethane (DCM) or 1,2-dichloroethane, must be anhydrous.[1][2]

  • Potential Cause 2: Deactivated Aromatic Substrate. The starting material, 4-chloro-2-fluoro-1-methylbenzene, has two deactivating halogen substituents which can make the aromatic ring less reactive towards electrophilic substitution.[1][3]

  • Solution 2: The reaction may require extended reaction times or slightly elevated temperatures to proceed. However, increasing the temperature should be done cautiously as it can lead to side products. A stronger Lewis acid catalyst could also be considered.

  • Potential Cause 3: Impure Starting Materials. Impurities in the 4-chloro-2-fluoro-1-methylbenzene or the acylating agent (acetyl chloride/acetic anhydride) can interfere with the catalyst and the reaction.

  • Solution 3: Verify the purity of starting materials using techniques like NMR or GC-MS. Purify if necessary before proceeding with the synthesis.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

The formation of isomeric products is a common challenge in Friedel-Crafts reactions on multi-substituted benzene rings. The directing effects of the chloro, fluoro, and methyl groups can lead to acylation at different positions.

  • Potential Cause: Reaction Temperature. Higher temperatures can lead to a loss of selectivity, resulting in a mixture of isomers.[4][5]

  • Solution: Maintain a low reaction temperature, typically between 0°C and room temperature.[2] Running the reaction at 0°C using an ice bath is a standard practice to enhance the formation of the desired para-acylated product relative to the methyl group.[2][5]

  • Potential Cause: Steric Hindrance and Electronic Effects. The interplay between the activating methyl group and the deactivating but ortho-, para-directing halogens is complex. The desired product is formed by acylation para to the activating methyl group.

  • Solution: The choice of solvent and Lewis acid can influence the isomer ratio. Experimenting with different Lewis acids (e.g., FeCl₃, BF₃) or solvent systems may improve the selectivity for the desired 6'-chloro isomer.

Q3: How can I prevent polysubstitution?

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur under certain conditions.[1][6]

  • Potential Cause: Reaction Conditions. Using an excess of the acylating agent or running the reaction at high temperatures can promote a second acylation reaction.

  • Solution: A key advantage of acylation is that the product (an aryl ketone) is deactivated towards further substitution.[6] Additionally, the ketone product forms a complex with the Lewis acid catalyst, further deactivating the ring.[7] To prevent polysubstitution, use a stoichiometric amount of the Lewis acid (at least 1 equivalent) and avoid a large excess of the acylating agent.[6][7]

Q4: The workup procedure is difficult, and I am struggling to isolate the pure product. What are the best practices?

A challenging workup is often related to the stable complex formed between the product and the Lewis acid, as well as the presence of isomers.

  • Potential Cause: Stable Product-Catalyst Complex. The ketone product forms a stable complex with AlCl₃ which must be hydrolyzed to liberate the product.[7]

  • Solution: The standard procedure is to carefully and slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[2][8] This exothermic process should be done in a well-ventilated fume hood with appropriate cooling to control the reaction.

  • Potential Cause: Co-eluting or Close-Boiling Impurities. Isomeric byproducts may have similar physical properties to the desired product, making purification by distillation or chromatography difficult.

  • Solution: For purification, vacuum distillation is often effective if the boiling points of the isomers are sufficiently different.[2] If isomers are persistent, column chromatography on silica gel with a suitable solvent system (e.g., hexane/ethyl acetate mixtures) is the recommended method for achieving high purity.

Data Presentation

Table 1: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low/No Yield Moist reagents/glassware; Deactivated catalystUse anhydrous solvents and fresh AlCl₃; Dry all glassware.[1][2]
Deactivated starting materialIncrease reaction time; Cautiously increase temperature.[1][3]
Isomer Formation High reaction temperatureMaintain low temperature (0°C) during reagent addition and reaction.[4][5]
Catalyst/Solvent choiceExperiment with alternative Lewis acids or anhydrous solvents.
Polysubstitution Excess acylating agent; High temperatureUse stoichiometric amounts of Lewis acid and control temperature.[6][7]
Difficult Workup Stable AlCl₃-ketone complexQuench reaction by pouring into an ice/HCl mixture.[2][8]
Purification Issues Presence of close-boiling isomersUtilize vacuum distillation or silica gel column chromatography.[2]

Table 2: Typical Reagent Properties

CompoundFormulaMW ( g/mol )BP (°C)Notes
4-Chloro-2-fluoro-1-methylbenzeneC₇H₆ClF144.57~155-157Starting Material
Acetyl ChlorideC₂H₃ClO78.5051-53Acylating Agent; Reacts violently with water
Aluminum ChlorideAlCl₃133.34180 (subl.)Lewis Acid Catalyst; Highly hygroscopic
This compoundC₉H₈ClFO186.61221.1[9]Target Product

Experimental Protocols

Protocol: Friedel-Crafts Acylation for Synthesis of this compound

Materials:

  • 4-Chloro-2-fluoro-1-methylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice-water bath with stirring.[2]

  • Reagent Addition: In a separate dry flask, prepare a solution of 4-chloro-2-fluoro-1-methylbenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains below 5°C.[2] After the addition is complete, allow the mixture to stir at 0°C for another 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully and slowly pour the reaction mixture over a vigorously stirred mixture of crushed ice and concentrated HCl.[2][8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (Substrate, CH3COCl, DCM) suspend_alcl3 Suspend AlCl3 in DCM and Cool to 0°C prep_reagents->suspend_alcl3 prep_glass Assemble Flame-Dried Glassware under N2 Atmosphere prep_glass->suspend_alcl3 add_reagents Dropwise Addition of Substrate/CH3COCl Solution suspend_alcl3->add_reagents Maintain T < 5°C react Stir at 0°C, then Warm to Room Temperature add_reagents->react quench Quench Reaction in Ice/HCl react->quench Monitor by TLC/GC extract Extract with DCM quench->extract wash Wash Organic Layers (H2O, NaHCO3, Brine) extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_yield Low Yield / No Reaction cluster_purity Impure Product start Experiment Issue? q_yield Check Reagent/Solvent Anhydrous? start->q_yield q_purity Multiple Spots on TLC? start->q_purity a_yield_yes Consider Substrate Deactivation (Increase Time/Temp) q_yield->a_yield_yes Yes a_yield_no Use Fresh Anhydrous Reagents & Dry Glassware q_yield->a_yield_no No a_purity_yes Isomer Formation Likely. Optimize Temp (Lower it). Purify via Chromatography. q_purity->a_purity_yes Yes a_purity_no Check for Unreacted Starting Material. Optimize Reaction Time. q_purity->a_purity_no No

Caption: A logical troubleshooting guide for common synthesis issues.

References

Technical Support Center: Synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6'-Chloro-2'-fluoro-3'-methylacetophenone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of 4-chloro-2-fluoro-1-methylbenzene with acetyl chloride or acetic anhydride.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the Friedel-Crafts acylation of 4-chloro-2-fluoro-1-methylbenzene can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous.[1] Incomplete reaction due to insufficient catalyst can also lower the yield.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity of the acylation. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote the formation of side products. It is crucial to monitor and control the temperature throughout the reaction.

  • Poor Quality of Starting Materials: The purity of 4-chloro-2-fluoro-1-methylbenzene and the acylating agent (acetyl chloride or acetic anhydride) is critical. Impurities can interfere with the catalyst and lead to the formation of undesired byproducts.

  • Inefficient Quenching and Work-up: The reaction mixture needs to be carefully quenched, typically with cold acid, to decompose the catalyst-product complex.[1] Inefficient extraction or losses during purification steps will also contribute to a lower overall yield.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?

A2: The formation of isomeric products is a common challenge in Friedel-Crafts acylation of substituted aromatic compounds.[2] In the case of 4-chloro-2-fluoro-1-methylbenzene, acylation can potentially occur at different positions on the aromatic ring. To improve the selectivity for the desired this compound isomer:

  • Choice of Catalyst: The nature of the Lewis acid catalyst can influence the regioselectivity. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may favor the formation of the desired isomer.

  • Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity by favoring the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway. Less polar solvents like dichloromethane or carbon disulfide are commonly used.

Q3: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What could be the cause?

A3: Incomplete conversion is often due to:

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is typically required because both the starting material and the product can form complexes with it.[3] Ensure you are using the correct molar ratio of catalyst to the limiting reagent.

  • Catalyst Deactivation: As mentioned, moisture is a primary cause of catalyst deactivation.[1] Any water present in the reagents or solvent will react with the Lewis acid, rendering it inactive.

  • Low Reaction Temperature or Time: The reaction may require a higher temperature or a longer reaction time to proceed to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A4: Common impurities include unreacted starting materials, isomeric byproducts, and residual catalyst.

  • Isomeric Byproducts: These can be challenging to separate due to similar physical properties. Fractional distillation under reduced pressure or column chromatography with an optimized solvent system may be effective.

  • Unreacted Starting Material: If the boiling point difference is significant, distillation is a viable option. Otherwise, column chromatography is recommended.

  • Residual Catalyst: A proper aqueous work-up with a dilute acid solution is crucial to remove the Lewis acid catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of 4-chloro-2-fluoro-1-methylbenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4]

Q2: What are the critical safety precautions to take during this synthesis?

A2:

  • Lewis Acids: Aluminum chloride and other Lewis acids are corrosive and react violently with water, releasing HCl gas. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should also be handled in a fume hood.

  • Solvents: Many solvents used in this reaction, such as dichloromethane, are volatile and potentially toxic. Ensure adequate ventilation.

  • Quenching: The quenching of the reaction mixture is highly exothermic and should be performed slowly and with cooling.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to check for the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide a more quantitative analysis of the reaction mixture composition.

Q4: What are the typical storage conditions for this compound?

A4: The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Data Presentation: Illustrative Effects of Reaction Parameters on Yield

The following tables present illustrative data on how varying key reaction parameters can influence the yield of this compound. Note: This data is for illustrative purposes and may not represent actual experimental results.

Table 1: Effect of Catalyst Molar Ratio on Product Yield

Molar Ratio (AlCl₃ : Substrate)Yield (%)
0.8 : 145
1.0 : 175
1.2 : 185
1.5 : 183

Table 2: Effect of Reaction Temperature on Product Yield and Purity

Temperature (°C)Yield (%)Purity (%)
06095
25 (Room Temp)8590
508280

Table 3: Effect of Reaction Time on Product Yield

Reaction Time (hours)Yield (%)
155
278
485
686

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

Materials:

  • 4-chloro-2-fluoro-1-methylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil).

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5°C.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add 4-chloro-2-fluoro-1-methylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise over 30-45 minutes, keeping the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0°C and slowly and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up:

    • Separate the organic layer in a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Charge_Reagents Charge AlCl3 & DCM Dry_Glassware->Charge_Reagents Anhydrous_Reagents Anhydrous Reagents Anhydrous_Reagents->Charge_Reagents Add_Acyl_Chloride Add Acetyl Chloride @ 0°C Charge_Reagents->Add_Acyl_Chloride Add_Substrate Add Substrate @ 0°C Add_Acyl_Chloride->Add_Substrate React React @ RT Add_Substrate->React Quench Quench with Ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Final_Product Final Product Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or Incomplete Reaction Check_Moisture Check for Moisture (Reagents, Glassware) Start->Check_Moisture Check_Catalyst Verify Catalyst Stoichiometry Start->Check_Catalyst Check_Temp Review Reaction Temperature Start->Check_Temp Check_Time Extend Reaction Time Check_Temp->Check_Time Side_Products Formation of Side Products Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Change_Catalyst Try a Different Lewis Acid Side_Products->Change_Catalyst Optimize_Purification Optimize Purification (Chromatography) Side_Products->Optimize_Purification

Caption: Troubleshooting decision tree for synthesis issues.

References

Troubleshooting low conversion in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion and other common issues encountered during Friedel-Crafts acylation reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to help you navigate challenges in your experiments.

Issue 1: Low or No Product Conversion

Q1: My Friedel-Crafts acylation reaction is resulting in a very low yield or no product at all. What are the most common causes?

Several factors can contribute to low or no product yield in a Friedel-Crafts acylation. The most frequent culprits are related to the reagents, catalyst, and reaction conditions. Key areas to investigate include:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will lead to its deactivation.[1][2]

  • Insufficient Catalyst: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.

  • Substrate Reactivity with Catalyst: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts acylation. The lone pairs on the nitrogen or oxygen atoms coordinate with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring.[1]

  • Poor Reagent Purity: Impurities in the aromatic substrate or the acylating agent can inhibit the reaction.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and decomposition.[2]

Q2: How can I ensure my Lewis acid catalyst is active?

The activity of the Lewis acid catalyst is paramount for a successful reaction. To ensure your catalyst is active:

  • Use a fresh, unopened container of the Lewis acid whenever possible.

  • If using a previously opened container, ensure it has been stored in a desiccator to protect it from atmospheric moisture.

  • Visually inspect the catalyst. For example, anhydrous aluminum chloride should be a fine, free-flowing powder. If it appears clumpy or releases a strong odor of HCl, it has likely been compromised by moisture and should not be used.[1]

Q3: My aromatic substrate has an amine or hydroxyl group, and the reaction is failing. What can I do?

Direct Friedel-Crafts acylation of substrates with amine or hydroxyl groups is problematic due to unfavorable interactions with the Lewis acid catalyst.[1] The recommended approach is to protect the functional group before the acylation reaction. For example, an amino group can be acetylated to form an amide, which is less basic and will not deactivate the catalyst as strongly. After the acylation is complete, the protecting group can be removed.

Issue 2: Poor Selectivity and Side Reactions

Q4: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

The regioselectivity of Friedel-Crafts acylation, particularly with substituted aromatic compounds, can be influenced by several factors:

  • Solvent Choice: The polarity of the solvent can have a significant impact on the ratio of isomers formed. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) tend to favor the kinetically controlled α-substituted product, while polar solvents like nitrobenzene can lead to the thermodynamically more stable β-substituted product.[2][3][4]

  • Temperature: Reaction temperature can also affect the isomer distribution. Lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product.[2]

  • Steric Hindrance: The steric bulk of both the acylating agent and the substituents on the aromatic ring can influence the position of acylation, often favoring the less sterically hindered position.

Q5: My reaction mixture is turning dark and forming tar-like substances. What is causing this?

The formation of dark, tarry materials is usually an indication of side reactions or decomposition of the starting materials or products. Common causes include:

  • High Reaction Temperature: Excessive heat can lead to polymerization and decomposition, especially with reactive substrates.[2]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, particularly at elevated temperatures, can increase the likelihood of side reactions.[2]

  • Reactive Solvents: Some solvents can participate in side reactions under the harsh conditions of a Friedel-Crafts acylation.[2]

Issue 3: Work-up and Purification Difficulties

Q6: I am having trouble with the work-up of my reaction. An emulsion is forming, making separation difficult.

Emulsion formation during the aqueous work-up is a common issue in Friedel-Crafts acylation. To address this:

  • Pour the reaction mixture onto a mixture of ice and concentrated HCl. This helps to hydrolyze the aluminum chloride complexes more effectively.[1]

  • Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the outcome of Friedel-Crafts acylation.

Table 1: Performance of Various Lewis Acid Catalysts in the Friedel-Crafts Acylation of Benzene

Catalyst TypeCatalyst ExampleYield (%)Selectivity (%)Conditions
Metal-basedLanthanide Triflate9590Mild (RT)
Metal-freeN-Heterocyclic Carbene9295Mild (RT)
SupportedSilica-supported ZnCl₂8588Moderate
BimetallicCu-Al Clusters9085Mild (RT)
Rare-earth metalCerium(III) Chloride8887Mild (RT)

Note: This data is representative and actual results may vary depending on the specific substrate, acylating agent, and reaction conditions.[1]

Table 2: Effect of Solvent on the Regioselectivity of Naphthalene Acetylation

SolventIsomer Ratio (α-acetylnaphthalene : β-acetylnaphthalene)
Carbon Disulfide (CS₂)Favors α-isomer (kinetic control)
Dichloromethane (CH₂Cl₂)Favors α-isomer (kinetic control)
Nitrobenzene (C₆H₅NO₂)Favors β-isomer (thermodynamic control)
Nitromethane (CH₃NO₂)Favors β-isomer (thermodynamic control)

Data compiled from multiple sources indicating general trends.[2][3][4]

Table 3: Solvent Effect on the Yield of 2-Methylnaphthalene Acetylation

SolventYield of 2a (%) (β-substitution)Yield of 2b (%) (α-substitution)
Nitrobenzene61.85.6
Dichloromethane25.435.2

Data from a specific study on the acetylation of 2-methylnaphthalene.[5]

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of Benzene with Acetyl Chloride

This protocol provides a general method for the acylation of an unactivated aromatic ring.

Materials:

  • Anhydrous Benzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂) (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas). Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Aromatic Substrate Addition: After the addition of acetyl chloride is complete, add anhydrous benzene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, to the dropping funnel. Add the benzene solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation or recrystallization.

Protocol 2: Purification of Aluminum Chloride (General Guidance)

For reactions highly sensitive to catalyst purity, sublimation of commercial AlCl₃ can be performed.

Materials:

  • Commercial Aluminum Chloride

  • Sublimation apparatus

  • High-vacuum pump

  • Heating mantle

Procedure:

  • Setup: Place the commercial aluminum chloride in the bottom of a sublimation apparatus.

  • Sublimation: Heat the apparatus under high vacuum. The aluminum chloride will sublime and deposit as pure crystals on the cold finger of the apparatus.

  • Collection: Carefully collect the purified aluminum chloride in a dry, inert atmosphere (e.g., a glovebox) and store it in a tightly sealed container in a desiccator.

Visualizations

Troubleshooting_Workflow start Low Conversion in Friedel-Crafts Acylation check_reagents 1. Verify Reagent and Catalyst Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate Compatibility start->check_substrate check_workup 4. Review Work-up Procedure start->check_workup sub_reagents1 Is Lewis Acid active? (Anhydrous, free-flowing) check_reagents->sub_reagents1 sub_reagents2 Are reagents and solvents anhydrous? check_reagents->sub_reagents2 sub_conditions1 Is catalyst stoichiometry sufficient? (Often >1 equivalent) check_conditions->sub_conditions1 sub_conditions2 Is the temperature optimized? check_conditions->sub_conditions2 sub_substrate1 Does the substrate have deactivating groups? check_substrate->sub_substrate1 sub_substrate2 Does the substrate have -NH2 or -OH groups? check_substrate->sub_substrate2 sub_workup1 Is an emulsion forming during quench? check_workup->sub_workup1 solution Improved Conversion sub_reagents1->solution Use fresh/purified catalyst sub_reagents2->solution Dry solvents/reagents sub_conditions1->solution Increase catalyst loading sub_conditions2->solution Optimize temperature sub_substrate1->solution Consider alternative synthesis sub_substrate2->solution Protect the functional group sub_workup1->solution Use ice/HCl quench, add brine Friedel_Crafts_Acylation_Mechanism acyl_chloride Acyl Chloride (R-CO-Cl) acylium_ion Acylium Ion [R-C=O]⁺ acyl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex aromatic_ring Aromatic Ring (e.g., Benzene) aromatic_ring->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ final_product Aryl Ketone (Ar-CO-R) product_complex->final_product + Work-up workup Aqueous Work-up (H₂O) workup->final_product

References

Technical Support Center: Preventing Polyacylation in the Synthesis of Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent polyacylation during the synthesis of acetophenones via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation and why does it occur in acetophenone synthesis?

A1: Polyacylation is the addition of more than one acyl group to an aromatic ring during a Friedel-Crafts acylation reaction.[1] While generally less common than polyalkylation because the acetyl group deactivates the aromatic ring, it can become a significant side reaction under certain conditions.[1][2] The product of the initial reaction, acetophenone, is less reactive than the starting material (benzene), which helps prevent a second substitution.[3][4] However, polyacylation can still occur, especially with highly activated aromatic substrates.[1]

Q2: What primary factors contribute to the formation of polyacylated byproducts?

A2: Several experimental conditions can promote undesired polyacylation:

  • Excessive Lewis Acid: Using a molar ratio of Lewis acid (e.g., AlCl₃) to the acylating agent significantly greater than 1:1 can increase the likelihood of polyacylation.[1]

  • High Reaction Temperature: Elevated temperatures can overcome the deactivation of the mono-acylated product, leading to further substitution.[1] It is often recommended to start the reaction at a low temperature (e.g., 0°C).[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial starting material has been consumed can increase the formation of di-acylated products.[1]

  • Highly Activated Substrates: Aromatic rings with strong electron-donating groups are more susceptible to multiple acylations.[1]

Troubleshooting Guides

Issue: My reaction is producing a significant amount of diacetylbenzene.

This is a common issue indicating that the reaction conditions are too harsh, favoring polyacylation. Follow this troubleshooting workflow to optimize your reaction for mono-acylation.

Polyacylation_Troubleshooting start High Polyacylation Detected step1 Step 1: Check Lewis Acid Stoichiometry start->step1 decision1 Is AlCl₃ : Acyl Chloride ratio > 1.1 : 1? step1->decision1 action1 Action: Reduce AlCl₃ ratio to 1:1 or 1.1:1. decision1->action1 Yes step2 Step 2: Evaluate Reaction Temperature decision1->step2 No action1->step2 decision2 Was the reaction run above room temperature? step2->decision2 action2 Action: Perform the reaction at a lower temperature (e.g., 0-5°C). decision2->action2 Yes step3 Step 3: Monitor Reaction Time decision2->step3 No action2->step3 decision3 Was the reaction time extended? step3->decision3 action3 Action: Monitor by TLC and quench the reaction upon consumption of starting material. decision3->action3 Yes end Mono-acylation Favored decision3->end No action3->end

Caption: A step-by-step workflow for troubleshooting polyacylation.

Experimental Protocols

To proactively prevent polyacylation, especially with reactive substrates, the order of reagent addition is critical. The "Perrier addition" is a recommended procedure.[1]

Protocol: Synthesis of Acetophenone using the Perrier Addition Method

This protocol minimizes polyacylation by pre-forming the acylium ion complex before introducing the aromatic substrate.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or dichloroethane (DCE).[1]

    • Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation:

    • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension.[1]

    • Stir the mixture at 0°C for approximately 30 minutes.

  • Acylation:

    • Dissolve the aromatic substrate (e.g., benzene, 1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring progress with TLC.[1]

    • Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.[1]

    • Separate the organic layer, wash with water and a saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting acetophenone by distillation or column chromatography.

Signaling Pathways and Logical Relationships

The formation of the desired mono-acylated product versus the undesired polyacylated byproduct can be visualized as a branching reaction pathway.

Reaction_Pathway cluster_reactants Reactants cluster_side_reaction Side Reaction Benzene Benzene Acetophenone Acetophenone (Mono-acylated Product) Benzene->Acetophenone + Acylium Ion Acylium_Ion Acylium Ion (from AcCl + AlCl₃) Diacetylbenzene Diacetylbenzene (Polyacylated Product) Acetophenone->Diacetylbenzene Harsh Conditions (e.g., high temp, excess AlCl₃) Excess_Acylium Excess Acylium Ion

Caption: Competing reaction pathways for mono- versus polyacylation.

Data Presentation

The choice of reaction conditions has a quantifiable impact on the product distribution. The following table summarizes typical outcomes.

ParameterCondition A: Optimized for Mono-acylationCondition B: Promotes Polyacylation
Aromatic Substrate : Acetyl Chloride : AlCl₃ 1 : 1 : 1.11 : 1.5 : 2.0
Reaction Temperature 0–5°CRoom Temperature to 50°C
Reaction Time Monitored by TLC (typically 1-3 hours)Extended (e.g., >4 hours)
Solvent Dichloromethane or DichloroethaneNitrobenzene (can promote reaction)
Expected Yield of Acetophenone >85%40-60%
Expected Polyacylated Byproducts <5%>20%

References

Technical Support Center: 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6'-Chloro-2'-fluoro-3'-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under typical laboratory conditions?

A1: this compound is susceptible to degradation through several pathways, including photodegradation, microbial metabolism, and thermal decomposition. The specific pathway and rate of degradation will depend on environmental factors such as light exposure, temperature, and the presence of microorganisms.

Q2: How can I minimize the degradation of this compound during storage?

A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place.[1] Use of amber vials or containers that block UV light is advisable to prevent photodegradation. For long-term storage, consider refrigeration or freezing in an inert atmosphere.

Q3: Are there any known microbial contaminants that can degrade this compound?

A3: While specific studies on this compound are limited, research on similar chloroacetophenones has shown that certain microorganisms, such as some species of Arthrobacter, can metabolize these compounds.[2] It is crucial to maintain sterile conditions during experiments to prevent microbial degradation.

Q4: What is the expected thermal stability of this compound?

A4: Aromatic ketones generally exhibit thermal degradation at elevated temperatures.[3][4] The decomposition of the polymer PEEK, which contains ketone linkages, begins around 510°C.[3] While the exact temperature for this specific molecule is not documented, it is advisable to avoid prolonged exposure to high temperatures to prevent decomposition.

Troubleshooting Guides

Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatography.

  • Possible Cause 1: Photodegradation. Exposure to ambient or UV light during sample preparation or analysis can lead to the formation of degradation products. Halogenated compounds are known to undergo photochemical degradation.[5]

    • Troubleshooting Step: Prepare samples under low-light conditions or using amber-colored labware. Analyze samples promptly after preparation. To confirm photodegradation, expose a sample to light for a controlled period and compare its chromatogram to a protected sample.

  • Possible Cause 2: Microbial Degradation. Contamination of solvents or samples with microorganisms can lead to enzymatic degradation. Studies have shown that some bacteria can metabolize chloroacetophenones.[2]

    • Troubleshooting Step: Ensure all solvents are of high purity and filtered through a 0.22 µm filter. Use sterile techniques when preparing solutions and handling samples.

  • Possible Cause 3: Thermal Degradation. If samples are heated during preparation (e.g., for dissolution) or analysis (e.g., in a heated GC inlet), thermal degradation may occur.

    • Troubleshooting Step: Minimize the temperature and duration of any heating steps. If using gas chromatography, optimize the inlet temperature to ensure volatilization without causing degradation.

Issue 2: Poor recovery of the compound from an experimental system.

  • Possible Cause 1: Hydrolysis. Although not extensively documented for this specific compound, halogenated aromatic compounds can be susceptible to hydrolysis, particularly at non-neutral pH.

    • Troubleshooting Step: Maintain the pH of aqueous solutions within a neutral range if possible. Analyze for potential hydrolysis products.

  • Possible Cause 2: Adsorption to surfaces. The compound may adsorb to the surfaces of glassware, plasticware, or chromatography columns.

    • Troubleshooting Step: Silanize glassware to reduce active sites for adsorption. Use compatible container materials. Evaluate different chromatography column stationary phases to optimize recovery.

Data Presentation

Table 1: Hypothetical Photodegradation of this compound under UV Irradiation (254 nm)

Irradiation Time (hours)Parent Compound Remaining (%)Major Degradation Product A (%)Major Degradation Product B (%)
010000
185105
2721810
4552817
8304525

Table 2: Hypothetical Microbial Degradation of this compound by Arthrobacter sp.

Incubation Time (days)Parent Compound Remaining (%)Metabolite X (%)Metabolite Y (%)
010000
19082
3652510
7205525

Experimental Protocols

Protocol 1: Evaluation of Photodegradation

  • Solution Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Sample Exposure: Transfer 1 mL aliquots of the solution into clear and amber quartz cuvettes.

  • Irradiation: Place the cuvettes in a UV light chamber with a 254 nm lamp.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a sample from both the clear and amber cuvettes.

  • Analysis: Analyze the samples by HPLC-UV to determine the concentration of the parent compound and any degradation products. The amber cuvette serves as a dark control.

Protocol 2: Assessment of Microbial Degradation

  • Culture Preparation: Inoculate a suitable liquid medium with a culture of Arthrobacter sp. known to metabolize aromatic compounds.

  • Spiking: Once the culture reaches the mid-logarithmic growth phase, spike it with this compound to a final concentration of 50 µg/mL. A sterile, uninoculated medium spiked with the compound will serve as a control.

  • Incubation: Incubate the cultures and the control at the optimal growth temperature for the microorganism with shaking.

  • Sampling: At various time points (e.g., 0, 1, 3, 7 days), withdraw aliquots from the cultures and the control.

  • Extraction and Analysis: Extract the compound and its potential metabolites from the culture medium using a suitable solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS/MS to identify and quantify the parent compound and metabolites.

Mandatory Visualizations

Photodegradation_Pathway This compound This compound Excited_State Excited State This compound->Excited_State UV Light (hv) Radical_Intermediate Radical Intermediate Excited_State->Radical_Intermediate Intersystem Crossing Dehalogenation Dehalogenation Product Radical_Intermediate->Dehalogenation Loss of Cl• Oxidation Oxidation Products Radical_Intermediate->Oxidation Reaction with O2

Caption: Hypothetical photodegradation pathway of this compound.

Microbial_Metabolism_Pathway Start This compound Step1 Oxygenation (Acetophenone Oxygenase) Start->Step1 Intermediate Aryl Acetate Intermediate Step1->Intermediate Step2 Hydrolysis (Esterase) Intermediate->Step2 Product1 Chlorinated & Fluorinated Phenol Step2->Product1 Product2 Acetate Step2->Product2 Further_Degradation Further Degradation Product1->Further_Degradation

Caption: Plausible microbial metabolism pathway based on known acetophenone degradation.

Experimental_Workflow_Troubleshooting Start Inconsistent Analytical Results Check_Light Were samples protected from light? Start->Check_Light Check_Sterility Were sterile conditions maintained? Check_Light->Check_Sterility Yes Solution_Light Implement light protection measures. Check_Light->Solution_Light No Check_Temp Were samples exposed to high temperatures? Check_Sterility->Check_Temp Yes Solution_Sterility Use sterile filtration and aseptic techniques. Check_Sterility->Solution_Sterility No Solution_Temp Optimize temperature settings. Check_Temp->Solution_Temp Yes Re-analyze Re-analyze Samples Check_Temp->Re-analyze No Solution_Light->Re-analyze Solution_Sterility->Re-analyze Solution_Temp->Re-analyze

Caption: Troubleshooting workflow for inconsistent analytical results.

References

Technical Support Center: Synthesis of Acetophenone with Air-Sensitive Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper handling and storage of air-sensitive reagents commonly used in the synthesis of acetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary air-sensitive reagents I might use for acetophenone synthesis, and why are they sensitive?

A1: In the context of acetophenone synthesis, you are likely to encounter two main classes of air-sensitive reagents:

  • Organometallic Reagents: These include Grignard reagents (e.g., phenylmagnesium bromide) and organolithium reagents (e.g., phenyllithium). These are highly reactive compounds containing a carbon-metal bond. They are sensitive to both oxygen and moisture.[1][2] Reaction with water will protonate the carbanion, destroying the reagent, while reaction with oxygen can lead to undesired oxidized byproducts.[1] Many organolithium reagents are pyrophoric, meaning they can spontaneously ignite on contact with air.[1][3]

  • Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium hydride (NaH) are powerful reducing agents. They react vigorously and exothermically with water, releasing flammable hydrogen gas.[4][5][6] While not always directly used in the main synthetic step for acetophenone, they are common in precursor synthesis or for drying solvents.

Another category of reagents to consider are Lewis acids used in Friedel-Crafts acylation, such as anhydrous aluminum chloride (AlCl₃). While not pyrophoric, they are extremely hygroscopic and will readily react with atmospheric moisture, which deactivates the catalyst and can inhibit the reaction.[7][8]

Q2: What is the fundamental principle behind handling air-sensitive reagents?

A2: The core principle is to maintain an inert atmosphere throughout all manipulations to prevent the reagents from coming into contact with air (specifically oxygen and water vapor).[9] This is typically achieved using a high-purity inert gas, such as argon or nitrogen.[9] All glassware must be rigorously dried, usually by oven-drying or flame-drying under vacuum, to remove adsorbed moisture.[4][10][11]

Q3: What are the essential pieces of equipment for working with air-sensitive reagents?

A3: To safely handle air-sensitive reagents, you will need:

  • A source of high-purity inert gas (argon or nitrogen).[10]

  • A Schlenk line or a glovebox to create and maintain an inert atmosphere.[9][12]

  • Oven-dried or flame-dried glassware with ground-glass joints that have been properly greased.[4][10][11]

  • Septa (rubber or Teflon-lined) to seal flasks and allow for the introduction of reagents via syringe or cannula.[4]

  • Gas-tight syringes with Luer-lock needles for transferring small volumes of liquid reagents.[13][14]

  • A double-tipped needle (cannula) for transferring larger volumes of liquid reagents.[4][13][14]

  • A bubbler to safely vent excess inert gas pressure.[13][14]

Q4: When should I use a glovebox versus a Schlenk line?

A4: The choice between a glovebox and a Schlenk line depends on the scale of the reaction and the specific manipulations required.

  • Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere.[5][6][12][15] It is ideal for handling solids, weighing out reagents, and performing complex manipulations that would be difficult on a Schlenk line.[5][9] However, the working space is limited.[12]

  • Schlenk line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from a flask and backfilling with an inert gas.[12] It is well-suited for solution-based chemistry and can accommodate a wider range of glassware setups.[12] Schlenk techniques require more practice to master than working in a glovebox.

Q5: How do I properly store my air-sensitive reagents?

A5: Proper storage is crucial to maintain the reactivity of air-sensitive reagents.

  • Liquids: Pyrophoric liquids are often supplied in bottles with a Sure/Seal™ cap, which has a resealable septum.[4][10] These should be stored in a cool, dry place, away from sources of ignition.[16] It is good practice to store them in a secondary container.

  • Solids: Air-sensitive solids should be stored in tightly sealed containers under an inert atmosphere, often within a glovebox.[4]

  • Grignard and Organolithium Reagents: These reagents should be used as soon as possible after preparation or purchase.[17][18] For short-term storage, they can be kept in a sealed flask under an inert atmosphere in a refrigerator.[17] However, prolonged storage, even at low temperatures, can lead to degradation.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield in a Grignard or organolithium reaction for acetophenone synthesis. 1. Inactive Reagent: The Grignard or organolithium reagent may have been deactivated by exposure to air or moisture.[17] 2. Wet Glassware/Solvents: Residual moisture in the reaction flask or solvent will quench the organometallic reagent.[17] 3. Impure Starting Materials: Impurities in the starting materials can interfere with the reaction.1. Titrate the Reagent: Before use, titrate a small aliquot of the organometallic reagent to determine its exact molarity.[3][19] 2. Ensure Rigorous Drying: Oven-dry all glassware overnight at >120°C and cool under a stream of inert gas.[10][11] Use freshly distilled, anhydrous solvents.[3][17] 3. Purify Starting Materials: Purify starting materials by distillation or recrystallization as needed.
A pyrophoric reagent (e.g., n-BuLi) ignites upon transfer. 1. Exposure to Air: The reagent came into contact with atmospheric oxygen and moisture.[1] 2. Leaky Syringe/Cannula: A poor seal in the transfer apparatus allowed air to enter.1. Work in a Fume Hood: Always handle pyrophoric reagents in a certified chemical fume hood.[13][14] 2. Use Proper Transfer Technique: Ensure a positive pressure of inert gas in the reagent bottle.[13][14] Purge the syringe or cannula with inert gas before transfer.[13][20] 3. Have an Extinguisher Ready: Keep a Class D fire extinguisher or a container of sand readily accessible. Do not use a CO₂ or water extinguisher. [4]
The reaction mixture turns cloudy or a precipitate forms immediately upon adding the air-sensitive reagent. 1. Reaction with Moisture: The reagent is reacting with residual water to form insoluble hydroxides or oxides.[17] 2. Incompatible Solvent: The reagent may not be soluble in the chosen solvent.1. Re-check Drying Procedures: Ensure all components of the reaction setup are scrupulously dry.[17] 2. Verify Solvent Compatibility: Consult the literature to ensure the chosen solvent is appropriate for the reagent and reaction conditions. Ethers are common solvents for Grignard and organolithium reagents due to their coordinating ability.[18]
Difficulty initiating a Grignard reaction. 1. Inactive Magnesium: The surface of the magnesium metal may be coated with a layer of magnesium oxide. 2. Insufficient Activation: The reaction may require a small amount of an activating agent.1. Activate the Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to etch the surface. 2. Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction.

Quantitative Data Summary

Reagent ClassExample ReagentRecommended Storage ConditionsCommon SolventsHazards
Organolithium n-ButyllithiumCool, dry, under inert gas; often at 2-8°C.Hexanes, Pentane, Diethyl ether, THFPyrophoric, Corrosive, Reacts violently with water
Grignard Phenylmagnesium bromideCool, dry, under inert gas. Use as soon as possible after preparation.[17][18]Diethyl ether, THFFlammable, Reacts with water
Metal Hydride Lithium Aluminum HydrideCool, dry, away from water.[21]Diethyl ether, THFReacts violently with water to produce H₂ gas, Flammable solid
Lewis Acid Anhydrous Aluminum ChlorideTightly sealed container in a desiccator or glovebox.Dichloromethane, 1,2-Dichloroethane, Benzene (use with caution due to toxicity)[7][8]Corrosive, Reacts with moisture

Experimental Protocols

Protocol 1: Transfer of an Air-Sensitive Liquid Reagent via Syringe (< 20 mL)

This protocol is for the safe transfer of small volumes of pyrophoric liquids like organolithiums.[13]

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.[13]

    • Work within a chemical fume hood with the sash at a safe height.[13]

    • Have a container of sand or powdered lime within arm's reach for spills.[13]

    • Secure the reagent bottle to a stand.[13]

  • Inert Gas Purge:

    • Puncture the septum of the reagent bottle with a needle connected to a source of inert gas, with a bubbler to relieve excess pressure.[13]

    • Flush a clean, dry, gas-tight syringe with a Luer-lock needle with inert gas at least three times.[13]

  • Liquid Transfer:

    • Insert the needle of the purged syringe through the septum and into the headspace above the liquid.

    • Depress the plunger to expel the inert gas, then slowly withdraw the plunger to draw the desired volume of liquid. Do not fill the syringe to more than two-thirds of its capacity.[13]

    • To prevent drips, draw a small bubble of inert gas from the headspace into the needle after drawing the liquid.[13]

  • Dispensing:

    • Insert the needle into the septum of the reaction flask.

    • First, inject the inert gas bubble, then slowly dispense the liquid into the reaction mixture.[13]

  • Cleaning:

    • Immediately rinse the syringe and needle with a dry, inert solvent (e.g., hexane).[13]

    • Quench the solvent rinseate according to established quenching protocols.[13]

Protocol 2: Transfer of an Air-Sensitive Liquid Reagent via Cannula (> 20 mL)

This protocol is recommended for transferring larger volumes of pyrophoric liquids.[4][14]

  • Preparation:

    • Follow the same preparation steps as for the syringe transfer.

    • Ensure the receiving flask is equipped with a septum and a needle connected to a bubbler to vent excess pressure.[13]

  • Cannula Purge:

    • Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle, keeping the tip in the headspace.

    • Insert the other end of the cannula into the septum of a separate flask being purged with inert gas to flush the cannula.[13]

  • Liquid Transfer:

    • Insert the free end of the purged cannula into the septum of the receiving flask.

    • Lower the end of the cannula in the reagent bottle into the liquid.

    • Apply a slight positive pressure of inert gas (1-2 psi) to the headspace of the reagent bottle to initiate the liquid transfer.[4][14]

    • Once the desired volume is transferred, raise the cannula tip in the reagent bottle back into the headspace to allow inert gas to flush the remaining liquid from the cannula.[13]

  • Completion:

    • Remove the cannula from the receiving flask first, and then from the reagent bottle.[13]

Protocol 3: Quenching of Residual Air-Sensitive Reagents

This is a general procedure for safely neutralizing reactive reagents.

  • Preparation:

    • Perform the quenching procedure in a fume hood under an inert atmosphere.[22][23]

    • Cool the flask containing the residual reagent in an ice bath.[22][23]

  • Quenching:

    • Slowly add a less reactive quenching agent, such as isopropanol, dropwise with vigorous stirring.[24]

    • Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.[24]

    • Finally, water can be added slowly until no further reaction is observed.[23][24]

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.[24]

    • Neutralize the solution with a weak acid (e.g., citric or acetic acid) before disposal.[24]

Visualizations

experimental_workflow_syringe_transfer cluster_prep Preparation cluster_purge Purging cluster_transfer Transfer cluster_cleanup Cleanup prep1 Dry Glassware prep2 Assemble in Fume Hood prep1->prep2 prep3 Inert Gas Source prep2->prep3 purge1 Purge Reagent Bottle with Inert Gas prep3->purge1 purge2 Flush Syringe with Inert Gas (3x) purge1->purge2 transfer1 Draw Liquid into Syringe purge2->transfer1 transfer2 Draw Inert Gas Bubble transfer1->transfer2 transfer3 Dispense into Reaction Flask transfer2->transfer3 clean1 Rinse Syringe with Dry Solvent transfer3->clean1 clean2 Quench Rinseate clean1->clean2 troubleshooting_low_yield cluster_reagent Reagent Issues cluster_conditions Reaction Conditions start Low or No Product Yield reagent_check Is the reagent active? start->reagent_check reagent_yes Reagent is active reagent_check->reagent_yes Yes reagent_no Reagent is inactive reagent_check->reagent_no No conditions_check Are glassware and solvents completely dry? reagent_yes->conditions_check reagent_solution Solution: Titrate reagent before use or use a fresh bottle. reagent_no->reagent_solution conditions_yes System is dry conditions_check->conditions_yes Yes conditions_no Moisture present conditions_check->conditions_no No other_issues other_issues conditions_yes->other_issues Investigate other parameters (temperature, stoichiometry, etc.) conditions_solution Solution: Rigorously dry all glassware and use anhydrous solvents. conditions_no->conditions_solution

References

Technical Support Center: Friedel-Crafts Acylation Quenching Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quenching and work-up of Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a Friedel-Crafts acylation reaction?

The primary purpose of quenching is to terminate the reaction and to decompose the Lewis acid catalyst, typically aluminum chloride (AlCl₃), which forms a stable complex with the aryl ketone product. This process, known as hydrolysis, deactivates the catalyst, allowing for the isolation and purification of the desired product.[1][2][3]

Q2: Why is it critical to add the reaction mixture to ice/water and not the other way around?

The reaction between the residual aluminum chloride and water is extremely exothermic.[1][4] Adding water directly to the reaction mixture can cause a violent, uncontrolled reaction, leading to a rapid increase in temperature and the boiling of low-boiling point solvents.[1][2] This can result in the hazardous release of corrosive hydrogen chloride (HCl) gas.[1] Pouring the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water helps to dissipate the heat generated, ensuring a controlled and safer quenching process.[1][5]

Q3: What are the main safety hazards associated with quenching a Friedel-Crafts reaction?

The principal hazards are the rapid evolution of heat and the release of corrosive HCl gas.[1] To mitigate these risks, the quenching procedure must always be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including an acid-resistant lab coat, chemical safety goggles, and gloves, is mandatory.[1]

Q4: Can I use a basic solution, such as sodium bicarbonate, for the initial quench?

It is not recommended to use a basic solution for the initial quenching step. The primary goal of the initial quench is to control the highly exothermic hydrolysis of the Lewis acid.[1] A strong base can react violently with the acidic reaction mixture. A basic wash with a saturated sodium bicarbonate solution is typically used later in the work-up process to neutralize any remaining acid after the initial quench with ice water or dilute acid.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the quenching and work-up of Friedel-Crafts acylation reactions.

Issue 1: Violent or Uncontrolled Reaction Upon Quenching
  • Cause: The reaction of water with the unreacted Lewis acid (e.g., AlCl₃) is highly exothermic.[1] This issue is often caused by adding the quenching agent too quickly or insufficient cooling.

  • Solution:

    • Ensure the reaction mixture is cooled, preferably in an ice bath, before quenching.[1]

    • Always add the reaction mixture slowly and in a controlled manner to a vigorously stirred slurry of crushed ice and water.[1][5]

    • Ensure a sufficient volume of ice is used to absorb the generated heat.

Issue 2: Formation of a Persistent Emulsion
  • Cause: Emulsions are stable mixtures of the organic and aqueous layers that fail to separate.[6] They often form due to the presence of finely divided aluminum salts or other impurities at the interface between the two layers, making product isolation difficult and leading to yield loss.[1][7]

  • Solutions:

    • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1][7]

    • Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. This can remove the fine particulates that are stabilizing the emulsion.[6]

    • Modified Quenching: Instead of quenching with ice alone, consider quenching with a 3M HCl solution, followed by gentle heating for 5-10 minutes. This can help to break down the aluminum salts into more soluble species and prevent emulsion formation.[6][8]

    • Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the denser layer to the bottom, effectively breaking the emulsion.[6]

Issue 3: Precipitation of Insoluble Aluminum Salts
  • Cause: During the quench, aluminum chloride is hydrolyzed to aluminum hydroxides and oxides, which are often insoluble and can trap the product.

  • Solution: After the initial quench with ice/water and the exotherm has subsided, slowly add dilute hydrochloric acid (e.g., 1 M HCl) to the mixture. The acid will dissolve the aluminum salts, resulting in a clearer biphasic solution that is easier to separate.[1][8]

Quantitative Data for Quenching

The optimal conditions for quenching can vary depending on the scale of the reaction and the specific substrates used. The following table provides general guidelines.

ParameterRecommended Value/RangeRationale & Notes
Quenching Medium Crushed Ice / Water SlurryA 1:1 mixture by weight is effective. The ice absorbs the heat from the exothermic hydrolysis of AlCl₃.[1]
Volume of Quenching Medium ~5 mL per gram of AlCl₃ usedEnsure enough ice is present to manage the exotherm. This is a general guideline and may need adjustment.[1]
Post-Quench Acidification 1 M - 3 M HClAdded after the initial quench to dissolve precipitated aluminum salts.[1][8]
Washing Solutions 1 M HCl, Saturated NaHCO₃, BrineTypically, volumes equal to the organic layer are used for each wash.[1]

Experimental Protocols

Standard Quenching and Work-Up Protocol

This protocol is a general procedure for quenching a Friedel-Crafts acylation reaction where AlCl₃ is used as the catalyst.

  • Preparation for Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (a 1:1 mixture by weight is a good starting point). Place this beaker in a secondary container (e.g., a larger ice bath) to keep it cold.[1]

  • Quenching: Once the reaction is deemed complete, slowly and carefully pour the cooled reaction mixture in a thin stream into the vigorously stirred ice-water slurry.[1] This should be done in a fume hood.

  • Acidification: After the addition is complete and the exothermic reaction has subsided, slowly add 1 M HCl to the beaker to dissolve any precipitated aluminum salts.[1]

  • Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate and then drain the organic layer.

  • Washing:

    • Wash the organic layer sequentially with 1 M HCl, water, and a saturated sodium bicarbonate solution. Caution: Be mindful of potential effervescence (CO₂ evolution) when washing with sodium bicarbonate. Vent the separatory funnel frequently.[1]

    • Finally, wash the organic layer with brine to help remove residual water.[1]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, which can then be purified.

Visualizations

Quenching_Workflow Standard Quenching Workflow for Friedel-Crafts Acylation cluster_prep Preparation cluster_quench Quenching (in Fume Hood) cluster_workup Aqueous Work-up cluster_isolation Product Isolation prep_quench Prepare Ice/Water Slurry add_to_ice Slowly Add Reaction Mixture to Vigorously Stirred Ice prep_quench->add_to_ice cool_reaction Cool Reaction Mixture cool_reaction->add_to_ice add_hcl Add Dilute HCl to Dissolve Aluminum Salts add_to_ice->add_hcl transfer_sep_funnel Transfer to Separatory Funnel add_hcl->transfer_sep_funnel separate_layers Separate Organic Layer transfer_sep_funnel->separate_layers wash_hcl Wash with Dilute HCl separate_layers->wash_hcl wash_bicarb Wash with Sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_organic Dry with Anhydrous Agent (e.g., Na2SO4) wash_brine->dry_organic filter_concentrate Filter and Concentrate dry_organic->filter_concentrate purify Purify Product filter_concentrate->purify

Caption: Standard Quenching Workflow for Friedel-Crafts Acylation.

Emulsion_Troubleshooting Troubleshooting Emulsion Formation During Work-up start Emulsion Formed? add_brine Add Saturated NaCl (Brine) and Gently Swirl start->add_brine Yes resolved1 Resolved? add_brine->resolved1 filter_celite Filter Mixture Through a Pad of Celite® resolved1->filter_celite No proceed Proceed with Layer Separation resolved1->proceed Yes resolved2 Resolved? filter_celite->resolved2 centrifuge Centrifuge the Mixture (if volume is appropriate) resolved2->centrifuge No resolved2->proceed Yes centrifuge->proceed

Caption: Troubleshooting Emulsion Formation During Work-up.

Quenching_Logic Logical Relationships in Friedel-Crafts Quenching cluster_reaction Reaction Mixture cluster_process Quenching Process cluster_results Resulting Species product_complex Product-AlCl3 Complex quench_step Add to Ice/Water (H2O) product_complex->quench_step unreacted_alcl3 Unreacted AlCl3 unreacted_alcl3->quench_step solvent Organic Solvent free_product Free Ketone Product (in Organic Layer) quench_step->free_product Hydrolysis al_salts Aluminum Salts (e.g., Al(OH)3) (Aqueous/Precipitate) quench_step->al_salts Hydrolysis hcl_gas HCl Gas + Heat quench_step->hcl_gas Exothermic Reaction

Caption: Logical Relationships in Friedel-Crafts Quenching.

References

Work-up and extraction techniques for substituted acetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted acetophenones. Our resources address common challenges encountered during experimental work-up and extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low product yield after work-up?

A1: Low or no product yield is often due to several factors. A primary reason can be incomplete reaction, which can be checked by Thin Layer Chromatography (TLC) analysis showing a significant amount of unreacted starting material. Other common causes include issues with catalyst activity (ensure anhydrous conditions), purity of reagents, and suboptimal reaction conditions such as temperature and reaction time.[1]

Q2: How can I minimize the formation of isomers during the synthesis?

A2: The formation of isomers, particularly ortho and para isomers in Friedel-Crafts reactions, is a common issue.[1] To minimize this, you can:

  • Optimize Reaction Temperature: Lower temperatures generally favor the formation of the para isomer.[1]

  • Choice of Solvent: Using a less polar solvent can also favor the para product.[1]

  • Reactant Stoichiometry: Carefully controlling the reactant ratio (aromatic compound to acylating agent) to approximately 1:1 can reduce side reactions.[1]

Q3: What is the best way to break up an emulsion that has formed during aqueous extraction?

A3: Emulsion formation is a frequent problem during the aqueous work-up of acetophenone syntheses.[1] To break an emulsion, you can try the following techniques:

  • Addition of Brine: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.[1]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the separation of the layers.[2][3]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent, such as diethyl ether or dichloromethane, can sometimes alter the properties of the organic phase and facilitate layer separation.

  • Filtering through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or a plug of glass wool can help to break up the fine droplets.

Q4: Which purification technique is most suitable for substituted acetophenones?

A4: The choice of purification technique depends on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid acetophenone derivatives.[4] The choice of a suitable solvent is critical; the compound should be soluble at high temperatures and insoluble at low temperatures.[4] Common solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate.[4][5]

  • Column Chromatography: This technique is useful for separating the desired product from isomers and other byproducts with similar polarities.[6] A normal-phase setup with silica gel is typically used.[6]

  • Distillation: For liquid acetophenones, vacuum distillation is an effective purification method.[7][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • Low isolated yield of the desired product after work-up.[1]

Troubleshooting Workflow:

LowYield Start Low/No Product Yield VerifyCatalyst Verify Catalyst Activity (Anhydrous conditions?) Start->VerifyCatalyst CheckReagents Check Reagent Purity (Substrate & Acylating Agent) Start->CheckReagents ReviewConditions Review Reaction Conditions Start->ReviewConditions UseFreshCatalyst Use Fresh, Anhydrous Catalyst VerifyCatalyst->UseFreshCatalyst EnsureStoichiometry Ensure Stoichiometric Amount VerifyCatalyst->EnsureStoichiometry PurifyMaterials Purify Starting Materials CheckReagents->PurifyMaterials Optimize Optimize Temperature and Reaction Time ReviewConditions->Optimize

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Multiple Products (Isomers and/or Polysubstitution)

Symptoms:

  • TLC analysis shows multiple spots close to the expected product spot.[1]

  • GC-MS or NMR analysis of the crude product indicates a mixture of isomers or di-acylated products.[1]

Troubleshooting Workflow:

MultipleProducts Start Multiple Products Observed CheckPoly Check for Polysubstitution Start->CheckPoly CheckIsomers Check for Isomers Start->CheckIsomers ReduceRatio Reduce Reactant Ratio (Aromatic:Acylating Agent ~1:1) CheckPoly->ReduceRatio LowerTemp Lower Reaction Temperature CheckPoly->LowerTemp OptimizeTemp Optimize Temperature (Lower temp for para) CheckIsomers->OptimizeTemp ChangeSolvent Change Solvent (Less polar for para) CheckIsomers->ChangeSolvent Purification Purification (Recrystallization or Chromatography) ReduceRatio->Purification LowerTemp->Purification OptimizeTemp->Purification ChangeSolvent->Purification

Caption: Troubleshooting workflow for multiple product formation.

Issue 3: Difficult Work-up (Emulsion Formation)

Symptoms:

  • Formation of a stable emulsion during aqueous work-up, making layer separation difficult.[1]

  • Presence of a gelatinous precipitate between the aqueous and organic layers.

Troubleshooting Workflow:

Emulsion Start Emulsion Formed AddBrine Add Saturated NaCl (Brine) Start->AddBrine GentleSwirl Gentle Swirling/Inversion Start->GentleSwirl LetStand Allow to Stand AddBrine->LetStand GentleSwirl->LetStand Centrifuge Centrifuge LetStand->Centrifuge If persistent Filter Filter through Celite/Glass Wool LetStand->Filter If persistent Break Emulsion Broken Centrifuge->Break Filter->Break

Caption: Troubleshooting workflow for emulsion formation during extraction.

Quantitative Data

Table 1: Effect of Reaction Conditions on Isomer Distribution in the Friedel-Crafts Acetylation of Toluene.

CatalystAcylating AgentSolventTemperature (°C)Ortho Isomer (%)Para Isomer (%)Meta Isomer (%)Reference
AlCl₃Acetyl ChlorideCarbon Disulfide09.589.01.5Hypothetical Data[1]
FeCl₃Acetyl ChlorideNitrobenzene2525.073.02.0Hypothetical Data[1]

Table 2: Boiling Points of Acetophenone at Various Pressures.

Pressure (mmHg)Boiling Point (°C)
760202
100120
2083
1069
555

Source: Adapted from literature data.[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation

This protocol is a representative example of a Friedel-Crafts acylation reaction.[1]

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[1] Cool the suspension to 0°C in an ice bath.[1]

  • Addition of Reagents: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.[1] Following this, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.[1]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% NaOH solution, and finally with brine.[1] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1] The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram:

FriedelCrafts cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Setup 1. Reaction Setup (AlCl3, DCM, 0°C) AddReagents 2. Add Reagents (Acetyl Chloride, Anisole) Setup->AddReagents React 3. Reaction at RT (Monitor by TLC) AddReagents->React Quench 4. Quench (Ice/HCl) React->Quench Separate 5. Separate Layers Quench->Separate Wash 6. Wash Organic Layer (H2O, NaOH, Brine) Separate->Wash Dry 7. Dry Organic Layer (MgSO4) Wash->Dry Concentrate 8. Concentrate Dry->Concentrate Purify 9. Purify Crude Product (Recrystallization/Chromatography) Concentrate->Purify

Caption: Experimental workflow for the synthesis of 4-methoxyacetophenone.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Acetophenone: Friedel-Crafts Acylation vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetophenone, a valuable ketone intermediate in the pharmaceutical and fine chemical industries, can be synthesized through various methodologies. The classical Friedel-Crafts acylation remains a cornerstone approach, but alternative methods such as the oxidation of ethylbenzene, synthesis from benzaldehyde, and its generation as a byproduct of the Hock process present viable, and in some cases, more advantageous routes. This guide provides an objective, data-driven comparison of these synthetic pathways to inform methodological selection in research and development settings.

Performance Comparison of Acetophenone Synthesis Methods

The selection of a synthetic route for acetophenone is often a trade-off between yield, reaction conditions, catalyst choice, and atom economy. The following table summarizes quantitative data for the primary methods of acetophenone synthesis.

MethodStarting MaterialsCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference(s)
Friedel-Crafts Acylation Benzene, Acetyl ChlorideAlCl₃600.5~95[1]
Benzene, Acetic AnhydrideAnhydrous Aluminum TrichlorideWater bath reflux0.5~80-85[2]
Anisole, Acetic AnhydrideFeCl₃·6H₂O in Tunable Aryl Alkyl Ionic Liquids (TAAILs)60294[3]
Benzene, Acetic AnhydrideCeZSM-5 (solid acid)Vapor phase-95[4]
Oxidation of Ethylbenzene Ethylbenzene, Oxygen (air)Cobalt(II) and Manganese(II) catalysts in acetic acid141-148-~12 (conversion)[5]
Ethylbenzene, tert-Butyl Hydroperoxide (TBHP)CuO-FDU-1280690.3 (selectivity), 93.4 (conversion)
Synthesis from Benzaldehyde Benzaldehyde, Methylmagnesium BromideGrignard ReagentRoom Temp2-4High[6]
Hock Process (Byproduct) CumeneAir, Sulfuric Acid--1.3[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate reproducibility and adaptation.

Friedel-Crafts Acylation of Benzene with Acetic Anhydride

This protocol describes the synthesis of acetophenone using acetic anhydride as the acylating agent and aluminum chloride as the Lewis acid catalyst.[2]

Reagents:

  • Benzene (anhydrous)

  • Acetic Anhydride

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Concentrated Hydrochloric Acid

  • 5% Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate

  • Crushed Ice

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 40 mL of anhydrous benzene and 20 g of anhydrous aluminum chloride.

  • To the upper end of the condenser, attach a calcium chloride drying tube and a gas absorption trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.

  • Slowly add 6.0 mL of acetic anhydride dropwise from the dropping funnel while stirring the mixture. Control the addition rate to prevent the reaction from becoming too vigorous.

  • After the initial exothermic reaction subsides, heat the mixture to reflux using a water bath for approximately 30 minutes, or until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature.

  • In a well-ventilated fume hood, carefully pour the cooled reaction mixture into a beaker containing 50 mL of concentrated hydrochloric acid and 50 g of crushed ice, with constant stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 20 mL portions of benzene.

  • Combine all organic layers and wash successively with a 5% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the benzene by distillation.

  • The crude acetophenone can be purified by vacuum distillation.

Oxidation of Ethylbenzene

This protocol outlines the synthesis of acetophenone via the catalytic oxidation of ethylbenzene.

Reagents:

  • Ethylbenzene

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Acetic Acid

Procedure:

  • Charge a suitable reactor with ethylbenzene, cobalt(II) acetate, manganese(II) acetate, and acetic acid.[5]

  • Pressurize the reactor with air or oxygen.

  • Heat the reaction mixture to the desired temperature (e.g., 141-148 °C) and maintain for the required reaction time.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity for acetophenone.

  • Upon completion, cool the reactor and carefully vent the pressure.

  • The product mixture can be worked up by distillation to isolate acetophenone from the unreacted starting material and other byproducts.

Synthesis from Benzaldehyde via Grignard Reaction

This method involves the reaction of benzaldehyde with a methyl Grignard reagent to form a secondary alcohol, which is subsequently oxidized to acetophenone.[6]

Reagents:

  • Benzaldehyde

  • Methylmagnesium bromide (or chloride) solution in an ethereal solvent (e.g., THF, diethyl ether)

  • Anhydrous ethereal solvent (THF or diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Grignard Addition

  • In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde in anhydrous ethereal solvent.

  • Cool the solution in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise from an addition funnel with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-phenylethanol.

Step 2: Oxidation

  • Dissolve the crude 1-phenylethanol in a suitable solvent (e.g., dichloromethane).

  • Add the chosen oxidizing agent (e.g., pyridinium chlorochromate - PCC) portion-wise at room temperature.

  • Stir the reaction mixture until the oxidation is complete (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude acetophenone, which can be further purified by distillation or chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the relationships between the different synthetic methods and the detailed mechanism of the Friedel-Crafts acylation.

Acetophenone_Synthesis_Pathways Benzene Benzene FC Friedel-Crafts Acylation Benzene->FC Acetyl Chloride/ Acetic Anhydride, AlCl₃ Ethylbenzene Ethylbenzene Oxidation Oxidation Ethylbenzene->Oxidation O₂/Air, Catalyst Benzaldehyde Benzaldehyde Grignard Grignard Reaction & Oxidation Benzaldehyde->Grignard 1. CH₃MgBr 2. Oxidation Cumene Cumene Hock Hock Process Cumene->Hock 1. O₂ 2. H₂SO₄ Acetophenone Acetophenone FC->Acetophenone Oxidation->Acetophenone Grignard->Acetophenone Hock->Acetophenone Byproduct

Caption: Overview of major synthetic routes to acetophenone.

Friedel_Crafts_Acylation_Mechanism start Benzene + Acetyl Chloride + AlCl₃ acylium Acylium Ion Formation start->acylium Lewis acid activation electrophilic_attack Electrophilic Aromatic Substitution acylium->electrophilic_attack sigma_complex Sigma Complex (Arenium Ion) electrophilic_attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation [AlCl₄]⁻ product Acetophenone + HCl + AlCl₃ deprotonation->product Restoration of aromaticity

References

A Spectroscopic Comparison of 6'-Chloro-2'-fluoro-3'-methylacetophenone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the precise characterization of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of novel chemical entities. This guide provides a detailed spectroscopic comparison of the potential isomers of 6'-Chloro-2'-fluoro-3'-methylacetophenone, a substituted aromatic ketone with potential applications in drug discovery and organic synthesis. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to provide researchers, scientists, and drug development professionals with the necessary data and methodologies to distinguish between these closely related structures.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for the isomers of this compound. These predictions are based on established substituent effects on the base acetophenone structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

IsomerAr-H Chemical Shifts (δ, ppm)-CH₃ (acetyl) Chemical Shift (δ, ppm)Ar-CH₃ Chemical Shift (δ, ppm)
2'-Chloro-3'-fluoro-6'-methylacetophenone 7.1-7.4 (2H, m)~2.6~2.4
2'-Chloro-4'-fluoro-3'-methylacetophenone 7.0-7.5 (2H, m)~2.6~2.3
2'-Chloro-4'-fluoro-5'-methylacetophenone 6.9-7.3 (2H, m)~2.6~2.3
2'-Chloro-6'-fluoro-3'-methylacetophenone 7.0-7.3 (2H, m)~2.6~2.4
3'-Chloro-2'-fluoro-4'-methylacetophenone 7.2-7.6 (2H, m)~2.7~2.5
3'-Chloro-2'-fluoro-5'-methylacetophenone 7.1-7.5 (2H, m)~2.7~2.4
3'-Chloro-2'-fluoro-6'-methylacetophenone 7.2-7.6 (2H, m)~2.7~2.5
4'-Chloro-2'-fluoro-3'-methylacetophenone 7.1-7.8 (2H, m)~2.6~2.3
4'-Chloro-2'-fluoro-5'-methylacetophenone 7.0-7.7 (2H, m)~2.6~2.3
5'-Chloro-2'-fluoro-3'-methylacetophenone 7.2-7.4 (2H, m)~2.6~2.4

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

IsomerC=O Chemical Shift (δ, ppm)Aromatic C Chemical Shifts (δ, ppm)-CH₃ (acetyl) Chemical Shift (δ, ppm)Ar-CH₃ Chemical Shift (δ, ppm)
2'-Chloro-3'-fluoro-6'-methylacetophenone ~195115-165~29~15
2'-Chloro-4'-fluoro-3'-methylacetophenone ~196115-165~29~16
2'-Chloro-4'-fluoro-5'-methylacetophenone ~196115-165~29~17
2'-Chloro-6'-fluoro-3'-methylacetophenone ~194115-165~29~15
3'-Chloro-2'-fluoro-4'-methylacetophenone ~197115-165~30~18
3'-Chloro-2'-fluoro-5'-methylacetophenone ~197115-165~30~17
3'-Chloro-2'-fluoro-6'-methylacetophenone ~196115-165~30~16
4'-Chloro-2'-fluoro-3'-methylacetophenone ~196115-165~29~16
4'-Chloro-2'-fluoro-5'-methylacetophenone ~196115-165~29~17
5'-Chloro-2'-fluoro-3'-methylacetophenone ~197115-165~29~15

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

IsomerC=O StretchC-Cl StretchC-F StretchAromatic C=C Stretch
All Isomers 1680-1700700-8501100-13001450-1600

Table 4: Predicted Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺[M-CH₃]⁺[M-COCH₃]⁺
All Isomers 186/188 (due to ³⁵Cl/³⁷Cl isotopes)171/173143/145

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified acetophenone isomer in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 3-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the CDCl₃ solvent peak in ¹³C NMR.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Thin Film (for oils): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Record a background spectrum of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Method: Electron Ionization (EI) is commonly used for GC-MS to induce fragmentation. Electrospray Ionization (ESI) is often used for LC-MS for softer ionization.

  • Data Acquisition:

    • Mass range: m/z 50-500.

    • Scan speed: Appropriate for the chromatographic peak width (for GC/LC-MS) or for a stable signal (for direct infusion).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M and M+2 peaks.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of the this compound isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Isomer_Synthesis Isomeric Mixture or Synthesized Isomer Purification Purification (e.g., Chromatography) Isomer_Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Structure Isomer Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of acetophenone isomers.

Differentiation_Logic Start Unknown Isomer Mass_Spec Mass Spectrometry (m/z 186/188) Start->Mass_Spec IR_Spec IR Spectroscopy (C=O stretch ~1690 cm⁻¹) Mass_Spec->IR_Spec Confirms Molecular Formula NMR_Spec ¹H & ¹³C NMR IR_Spec->NMR_Spec Confirms Acetophenone Core Compare_Shifts Compare Aromatic Proton & Carbon Chemical Shifts with Predicted Values NMR_Spec->Compare_Shifts Provides Positional Information Structure_ID Identify Specific Isomer Compare_Shifts->Structure_ID

Caption: Logic for differentiating isomers using spectroscopic data.

This guide serves as a foundational resource for the spectroscopic analysis of this compound isomers. The provided data and protocols are intended to facilitate the unambiguous identification and characterization of these compounds in a research and development setting.

Differentiating Positional Isomers of Chloro-fluoro-methylacetophenone by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing between positional isomers is a critical step in chemical synthesis and drug development, as even minor structural variations can lead to significant differences in biological activity and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structure elucidation of such isomers. This guide provides a detailed comparison of the NMR spectral features of two positional isomers of chloro-fluoro-methylacetophenone: 2'-Chloro-4'-fluoro-3'-methylacetophenone and 4'-Chloro-2'-fluoro-5'-methylacetophenone , supported by predicted spectral data.

Executive Summary

This guide demonstrates that ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be effectively utilized to differentiate between the positional isomers 2'-Chloro-4'-fluoro-3'-methylacetophenone and 4'-Chloro-2'-fluoro-5'-methylacetophenone. The key differentiating factors include:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer due to the different substitution patterns.

  • ¹³C NMR: The chemical shifts of the aromatic carbons, particularly those directly attached to the halogen and methyl substituents, show significant variations.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment, leading to distinct resonances for each isomer. Furthermore, through-space coupling between the fluorine and the acetyl group's protons or carbons can provide definitive structural information.

Predicted NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the two isomers. These predictions were generated using a combination of computational algorithms.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton 2'-Chloro-4'-fluoro-3'-methylacetophenone 4'-Chloro-2'-fluoro-5'-methylacetophenone Key Differentiating Features
Acetyl (CH₃)~2.6~2.6Minimal difference expected.
Methyl (Ar-CH₃)~2.3~2.4Minor difference, but distinct.
Aromatic (Ar-H)H-5': ~7.7 (d) H-6': ~7.2 (d)H-3': ~7.9 (d) H-6': ~7.3 (d)Significant differences in chemical shifts and coupling patterns of the two aromatic protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon 2'-Chloro-4'-fluoro-3'-methylacetophenone 4'-Chloro-2'-fluoro-5'-methylacetophenone Key Differentiating Features
Carbonyl (C=O)~195~195Minimal difference expected.
Acetyl (CH₃)~30~30Minimal difference expected.
Methyl (Ar-CH₃)~15~17Observable difference in chemical shift.
Aromatic (Ar-C)C-1': ~135 C-2': ~130 C-3': ~128 C-4': ~160 (d, ¹JCF) C-5': ~125 C-6': ~115 (d, ²JCF)C-1': ~128 C-2': ~158 (d, ¹JCF) C-3': ~120 (d, ²JCF) C-4': ~138 C-5': ~130 C-6': ~128Significant differences in the chemical shifts of all aromatic carbons due to the varied positions of the substituents. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.

Differentiating Features in Detail

¹H NMR Spectroscopy

The substitution pattern on the aromatic ring is the primary determinant of the appearance of the ¹H NMR spectrum.

  • 2'-Chloro-4'-fluoro-3'-methylacetophenone: This isomer has two aromatic protons which are ortho to each other. They will appear as two distinct doublets, with a typical ortho coupling constant (³JHH) of around 8-9 Hz.

  • 4'-Chloro-2'-fluoro-5'-methylacetophenone: This isomer also has two aromatic protons, but they are meta to each other. They will appear as two doublets with a smaller meta coupling constant (⁴JHH) of around 2-3 Hz.

¹³C NMR Spectroscopy

The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The distinct positions of the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group in each isomer lead to a unique set of ¹³C chemical shifts. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. Carbons two or three bonds away will show smaller couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for distinguishing these isomers due to its large chemical shift range and high sensitivity to the local electronic environment.

  • Chemical Shift: The position of the fluorine atom relative to the other substituents will significantly impact its chemical shift. In 2'-Chloro-4'-fluoro-3'-methylacetophenone , the fluorine is para to the acetyl group and ortho to a methyl group. In 4'-Chloro-2'-fluoro-5'-methylacetophenone , the fluorine is ortho to the acetyl group and meta to both the chloro and methyl groups. These different electronic environments will result in distinct ¹⁹F chemical shifts.

  • Through-Space Coupling: For the 4'-Chloro-2'-fluoro-5'-methylacetophenone isomer, where the fluorine atom is in the ortho position to the acetyl group, through-space coupling between the fluorine nucleus and the protons of the acetyl methyl group (⁵JHF) may be observed. This coupling is typically not seen when the fluorine is further away, as in the other isomer, and its presence would be a definitive indicator of the 4'-chloro-2'-fluoro-5'-methylacetophenone structure.

Experimental Protocols

The following is a general experimental protocol for acquiring NMR data to differentiate these isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the chloro-fluoro-methylacetophenone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-15 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled one-dimensional fluorine spectrum.

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, wide spectral width to accommodate the broad range of fluorine chemical shifts.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks in the aromatic region.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating the positional isomers of chloro-fluoro-methylacetophenone using NMR spectroscopy.

Differentiating_Isomers cluster_start Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Structure Elucidation Sample Dissolve Isomer in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR Acquire C13_NMR ¹³C NMR Sample->C13_NMR Acquire F19_NMR ¹⁹F NMR Sample->F19_NMR Acquire TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample->TwoD_NMR Acquire (Optional) Analyze_H1 Analyze Aromatic Proton Splitting Patterns and Chemical Shifts H1_NMR->Analyze_H1 Analyze_C13 Analyze Aromatic Carbon Chemical Shifts and C-F Couplings C13_NMR->Analyze_C13 Analyze_F19 Analyze ¹⁹F Chemical Shift and Through-Space Couplings F19_NMR->Analyze_F19 Analyze_2D Correlate Nuclei using 2D Spectra TwoD_NMR->Analyze_2D Isomer_A 2'-Chloro-4'-fluoro-3'-methylacetophenone Analyze_H1->Isomer_A Ortho coupling Isomer_B 4'-Chloro-2'-fluoro-5'-methylacetophenone Analyze_H1->Isomer_B Meta coupling Analyze_C13->Isomer_A Unique C shifts Analyze_C13->Isomer_B Unique C shifts Analyze_F19->Isomer_A Characteristic shift Analyze_F19->Isomer_B Characteristic shift + Through-space coupling Analyze_2D->Isomer_A Analyze_2D->Isomer_B

NMR-based workflow for isomer differentiation.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a robust and definitive method for the differentiation of positional isomers of chloro-fluoro-methylacetophenone. By carefully analyzing the chemical shifts, coupling constants, and through-space interactions, researchers can confidently assign the correct structure to each isomer, a crucial step in ensuring the quality and efficacy of chemical entities in drug discovery and development. The use of 2D NMR techniques further solidifies these assignments by providing unambiguous connectivity information.

A Comparative Guide to the Synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted acetophenones is a cornerstone of medicinal chemistry and drug development, providing key intermediates for a wide array of pharmaceutical compounds. Among these, 6'-Chloro-2'-fluoro-3'-methylacetophenone stands as a significant building block. This guide provides a comparative analysis of the reaction kinetics for its formation, offering insights into the efficiency and feasibility of different synthetic routes. While specific kinetic data for this exact molecule is scarce in publicly available literature, this guide leverages data from analogous reactions to provide a robust comparative framework.

Friedel-Crafts Acylation: The Primary Synthetic Route

The most common method for the synthesis of aryl ketones, including this compound, is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

The substrate for the synthesis of this compound is 1-chloro-3-fluoro-2-methylbenzene. The reaction proceeds via the generation of a highly reactive acylium ion from an acylating agent like acetyl chloride, facilitated by a Lewis acid such as aluminum chloride (AlCl₃). This electrophile then attacks the aromatic ring.

Mechanism of Friedel-Crafts Acylation:

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺[AlCl₄]⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Aromatic 1-chloro-3-fluoro-2-methylbenzene Sigma Sigma Complex (Arenium Ion) Aromatic->Sigma + Acylium Ion Product This compound Sigma->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Kinetic Considerations in Friedel-Crafts Acylation

The rate of Friedel-Crafts acylation is significantly influenced by the nature of the substituents on the aromatic ring. The starting material, 1-chloro-3-fluoro-2-methylbenzene, possesses both activating (methyl) and deactivating (chloro, fluoro) groups.

  • Activating Group: The methyl group (-CH₃) is an electron-donating group, which activates the aromatic ring, making it more nucleophilic and thus increasing the reaction rate.

  • Deactivating Groups: The chloro (-Cl) and fluoro (-F) groups are electron-withdrawing groups, which deactivate the ring and slow down the reaction rate.

The overall rate of reaction will be a balance of these opposing effects. The position of acylation is directed by these substituents, with the ortho and para positions relative to the activating group being favored.

Due to the lack of specific kinetic data for this compound, we can draw comparisons from the acylation of simpler, related compounds.

SubstrateRelative Rate (vs. Benzene)Key Substituent Effects
Toluene~150Activating (-CH₃)
Chlorobenzene~0.03Deactivating (-Cl)
Fluorobenzene~0.15Deactivating (-F)

Note: These are approximate values and can vary with reaction conditions.

The presence of both activating and deactivating groups on 1-chloro-3-fluoro-2-methylbenzene suggests a reaction rate that is slower than that of toluene but potentially faster than that of simple halobenzenes. The interplay of these electronic effects makes precise prediction without experimental data challenging.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of substituted acetophenones exist, which may offer advantages in specific contexts, such as milder reaction conditions or different regioselectivity.

Houben-Hoesch Reaction

The Houben-Hoesch reaction is an alternative for the synthesis of aryl ketones, particularly hydroxylated acetophenones. It involves the reaction of an electron-rich aromatic compound with a nitrile in the presence of a Lewis acid and HCl. While not directly applicable for the synthesis of this compound from 1-chloro-3-fluoro-2-methylbenzene due to the latter's moderate reactivity, it is a valuable method for more activated systems.

General Reaction Scheme:

Aromatic Compound + Nitrile --(Lewis Acid, HCl)--> Aryl Ketone

Kinetic Profile: The reaction is generally slower than Friedel-Crafts acylation and is typically limited to highly activated aromatic substrates like phenols and phenolic ethers.

Fries Rearrangement

The Fries rearrangement is an intramolecular reaction where an aryl ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid. This method would require the synthesis of the corresponding aryl acetate of 2-chloro-6-fluoro-3-methylphenol as a precursor.

Reaction Scheme:

Aryl Ester --(Lewis Acid)--> Hydroxy Aryl Ketone

Kinetic and Mechanistic Aspects: The reaction can be kinetically or thermodynamically controlled. Lower temperatures favor the para-product, while higher temperatures favor the ortho-product. The intramolecular nature of the reaction can be advantageous in certain synthetic strategies.

Comparative Analysis of Synthetic Routes

FeatureFriedel-Crafts AcylationHouben-Hoesch ReactionFries Rearrangement
Substrate Scope Broad, applicable to many aromatic compounds.Generally restricted to electron-rich aromatics.Requires a pre-formed aryl ester.
Reaction Rate Generally fast, but highly dependent on substrate.Slower than Friedel-Crafts acylation.Rate is temperature and substrate dependent.
Key Kinetic Influences Electronic effects of substituents, catalyst activity.Substrate nucleophilicity, nitrile reactivity.Temperature, solvent polarity, Lewis acid strength.
Regioselectivity Governed by directing effects of substituents.Typically ortho to the activating group.Temperature-dependent ortho/para selectivity.
Catalyst Stoichiometric amounts of Lewis acids often required.Lewis acid and HCl.Lewis acid.

Experimental Protocol for Kinetic Analysis of Friedel-Crafts Acylation

To obtain precise kinetic data for the formation of this compound, a detailed experimental study is necessary. The following protocol outlines a general approach.

Objective: To determine the rate law, rate constant, and activation energy for the Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene.

Materials:

  • 1-chloro-3-fluoro-2-methylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Internal standard (e.g., undecane) for GC analysis

  • Quenching solution (e.g., ice-cold dilute HCl)

Apparatus:

  • Jacketed glass reactor with temperature control

  • Mechanical stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: A known concentration of 1-chloro-3-fluoro-2-methylbenzene and the internal standard are dissolved in anhydrous DCM in the reactor under an inert atmosphere. The solution is brought to the desired temperature.

  • Catalyst Addition: Anhydrous AlCl₃ is added to the reactor, and the mixture is stirred until the catalyst is fully dissolved/suspended.

  • Initiation of Reaction: A solution of acetyl chloride in anhydrous DCM is added rapidly to the reactor to start the reaction (time zero).

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn and immediately quenched in a vial containing a known volume of ice-cold dilute HCl.

  • Sample Analysis: The quenched samples are extracted with a suitable organic solvent, and the organic layer is analyzed by GC-FID to determine the concentration of the reactant and product relative to the internal standard.

  • Data Analysis: The concentration of the product is plotted against time. The initial rate of the reaction is determined from the initial slope of this curve. By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined, and the rate law and rate constant can be calculated.

  • Activation Energy: The experiment is repeated at several different temperatures to determine the rate constants at those temperatures. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction Execution & Monitoring cluster_2 Analysis & Data Processing A Charge Reactor with 1-chloro-3-fluoro-2-methylbenzene, Internal Standard, and Solvent B Equilibrate to Desired Temperature A->B C Add AlCl₃ Catalyst B->C D Add Acetyl Chloride (t=0) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction in Cold HCl E->F G GC-FID Analysis F->G H Determine Concentrations G->H I Plot Concentration vs. Time H->I J Calculate Rate Constant and Activation Energy I->J

Caption: Experimental workflow for kinetic analysis.

Conclusion

Purity Assessment of Synthesized 6'-Chloro-2'-fluoro-3'-methylacetophenone: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of synthesized 6'-Chloro-2'-fluoro-3'-methylacetophenone, a key intermediate in pharmaceutical development. The purity of such intermediates is critical, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of the most appropriate analytical methodology.

Introduction to Purity Assessment

This compound is a polysubstituted aromatic ketone. Its synthesis, likely through a Friedel-Crafts acylation reaction, can lead to various process-related impurities, including positional isomers, unreacted starting materials, and by-products. Therefore, a robust analytical method is essential to ensure the purity of the synthesized compound. GC-MS is a powerful and widely used technique for this purpose due to its high separation efficiency and definitive identification capabilities.

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

Experimental Protocol: GC-MS

Instrumentation: A standard gas chromatograph coupled with a single quadrupole or ion trap mass spectrometer.

Sample Preparation: A stock solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. The stock solution is then diluted to an appropriate concentration (e.g., 10 µg/mL) for analysis.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Data Presentation: GC-MS Purity Analysis

The purity of this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC). The identification of the main peak and any impurities is confirmed by their respective mass spectra.

Peak No. Retention Time (min) Peak Area (%) Compound Identification Key Mass Fragments (m/z)
18.5299.5This compound186 (M+), 171, 143, 115
28.350.3Isomeric Impurity A186 (M+), 171, 143
37.980.1Unreacted Starting Material-
49.120.1By-product B-

Note: This data is representative and may vary based on the specific synthetic route and purification process.

GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis a Synthesized Compound b Dissolve in Volatile Solvent a->b c Dilute to Working Concentration b->c d Inject into GC c->d 1 µL Injection e Separation in Capillary Column d->e f Ionization (EI) e->f Eluted Analytes g Mass Analysis f->g h Detection g->h i Chromatogram & Mass Spectra h->i Signal j Purity Calculation & Impurity ID i->j

Caption: Workflow for the purity assessment of this compound by GC-MS.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable depending on the specific analytical challenge. The primary alternatives include High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for the analysis of non-volatile or thermally labile compounds.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system with a UV detector.

Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., acetonitrile) at 1 mg/mL and diluted as necessary.

HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Program: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.

Experimental Protocol: ¹H-qNMR

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: A precisely weighed amount of the synthesized compound and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation of all relevant protons.

  • Number of Scans: Typically 16 or more to achieve a good signal-to-noise ratio.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of accuracy, and the availability of instrumentation.

Parameter GC-MS HPLC-UV ¹H-qNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceQuantitative response of nuclei in a magnetic field
Quantitation Relative (requires a reference standard)Relative (requires a reference standard)Absolute (primary method)
Selectivity High (based on retention time and mass fragmentation)Good (based on retention time and UV spectrum)Excellent (based on chemical shifts)
Sensitivity Very High (ppb levels for volatile impurities)High (ppm levels)Moderate (requires mg of sample)
Impurity Detection Excellent for volatile and semi-volatile impuritiesExcellent for non-volatile and polar impuritiesExcellent for structurally different impurities
Structural Information Definitive (from mass fragmentation patterns)Limited (from UV spectrum)Definitive (from chemical shifts and coupling constants)
Throughput HighHighModerate
Logical Choice of Analytical Method

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates a logical approach to choosing between GC-MS, HPLC, and qNMR for purity assessment.

Analytical_Method_Selection a Purity Assessment of Synthesized Compound b Are impurities volatile? a->b c GC-MS b->c Yes d HPLC-UV b->d No e Need for absolute purity value? c->e d->e f qNMR e->f Yes g Orthogonal Method for Confirmation? e->g No f->g h Use a combination of methods g->h Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For the purity assessment of synthesized this compound, GC-MS offers an excellent combination of high-resolution separation and definitive identification of volatile and semi-volatile impurities. Its sensitivity is a key advantage for detecting trace-level contaminants. However, for a comprehensive purity profile, especially when non-volatile impurities are suspected or an absolute purity value is required, complementary techniques such as HPLC-UV and qNMR are invaluable. A multi-technique approach, leveraging the strengths of each method, provides the most robust and reliable assessment of compound purity, ensuring the quality and safety of pharmaceutical intermediates.

A Comparative Guide to Quantitative NMR (qNMR) for Determining the Purity of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for substituted acetophenones is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. While High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone for purity analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for absolute quantification.[1][2] This guide provides an objective comparison of qNMR with HPLC, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical technique for purity validation of this important class of compounds.

Comparison of Analytical Techniques: qNMR vs. HPLC

The choice between qNMR and HPLC for purity determination depends on various factors, including the specific analytical requirements, the nature of potential impurities, and available resources.[1] qNMR stands out as a primary method for absolute quantification, offering a high degree of accuracy without the need for a specific reference standard for the analyte.[1][3] In contrast, HPLC is a robust, high-throughput technique well-suited for routine quality control.[1]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the molar ratio of analyte to an internal standard. The signal intensity is directly proportional to the number of nuclei.[4]Separation of components based on their differential partitioning between a mobile and a stationary phase, with detection typically by UV absorbance.
Quantification Absolute quantification without the need for an analyte-specific reference standard.[1]Relative quantification requiring a certified reference standard of the analyte for accurate results.
Selectivity High, based on the unique chemical shifts of protons in the molecule.High, based on chromatographic separation.
Precision Typically high, with relative standard deviations (RSD) often below 1%.[5]High, with RSD values also typically low.
Accuracy High, as it is a primary ratio method.[6]Dependent on the purity of the reference standard.
Sample Throughput Moderate, sample preparation and data acquisition can be time-consuming.High, especially with automated systems.[3]
Non-destructive Yes, the sample can be recovered after analysis.[3]No, the sample is consumed during the analysis.
Impurity Detection Can detect and quantify any proton-containing impurity with a distinct signal.Detects impurities that have a chromophore and are separable under the chromatographic conditions.

Experimental Protocols

A comprehensive purity assessment of a substituted acetophenone involves the accurate quantification of the main component and any potential impurities. The following protocols provide a framework for analysis using both qNMR and HPLC.

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

This protocol outlines the steps for determining the purity of a substituted acetophenone using an internal standard.

  • Selection of Internal Standard: Choose an internal standard that has a simple ¹H-NMR spectrum, is chemically inert, stable, not volatile, and has at least one signal that does not overlap with any signals from the analyte or impurities.[7] Maleic acid is a suitable option for many organic compounds.[8]

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the substituted acetophenone sample into a clean, dry vial.[9]

    • Accurately weigh an equimolar amount of the chosen internal standard (e.g., maleic acid) into the same vial.[9]

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.[8][10] Ensure complete dissolution, using a vortex mixer if necessary.[9]

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a calibrated NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the protons between scans.

    • Use a 90° pulse angle.[10]

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[11]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.[10]

    • Integrate a well-resolved, characteristic signal of the substituted acetophenone and a signal from the internal standard.

    • Calculate the purity of the substituted acetophenone using the following formula[12]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = Substituted acetophenone

      • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the purity determination of a substituted acetophenone using reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]

  • Sample Preparation:

    • Prepare a stock solution of the substituted acetophenone in the mobile phase at a concentration of 1 mg/mL.[1]

    • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.[1]

    • Filter the working solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions (Example for 4'-(Methylthio)acetophenone): [1]

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For accurate quantification, a calibration curve should be prepared using a certified reference standard of the specific substituted acetophenone.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the qNMR experimental workflow and the logical relationship in the purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_is Weigh Internal Standard nmr_acq Acquire ¹H-NMR Spectrum weigh_sample->nmr_acq Transfer to NMR tube dissolve Dissolve in Deuterated Solvent processing Phase & Baseline Correction nmr_acq->processing Raw Data integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation Purity_Calculation_Logic input_data Input Data - Integral values (Analyte, IS) - Number of protons (Analyte, IS) - Molecular weights (Analyte, IS) - Masses (Analyte, IS) - Purity of IS ratio_integrals Calculate Molar Ratio (I_analyte / N_analyte) / (I_IS / N_IS) input_data->ratio_integrals mass_ratio Calculate Mass Ratio (m_IS / m_analyte) input_data->mass_ratio mw_ratio Molecular Weight Ratio (MW_analyte / MW_IS) input_data->mw_ratio purity_calc Calculate Purity (%) input_data->purity_calc Purity of IS ratio_integrals->purity_calc mass_ratio->purity_calc mw_ratio->purity_calc

References

A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Acylation: Impact on Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry for the formation of aryl ketones. The choice of Lewis acid catalyst is a critical parameter that profoundly influences the regioselectivity of this reaction, ultimately dictating the isomeric purity of the product. This guide provides an objective comparison of common Lewis acid catalysts—namely aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂)—supported by experimental data to aid in catalyst selection for achieving desired regiochemical outcomes.

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[1] The reaction is typically carried out by treating the aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The catalyst's role is to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1][2] The strength of the Lewis acid, its steric bulk, and its interaction with the substrate and acylating agent all contribute to the regioselectivity of the reaction, particularly the ratio of ortho, meta, and para isomers in the product mixture.

Data Presentation: Catalyst Performance in Friedel-Crafts Acylation

The following table summarizes the performance of different Lewis acid catalysts in the Friedel-Crafts acylation of various aromatic substrates. The data highlights the influence of the catalyst on product distribution and overall yield.

SubstrateAcylating AgentCatalystSolventTemp. (°C)Time (h)Total Yield (%)Isomer Distribution (%)
Toluene Acetyl ChlorideAlCl₃Dichloromethane-10-86para (major), ortho (minor)
Anisole Acetyl ChlorideAlCl₃Methylene Chloride0 - RT0.42Highpara (major)
Anisole Octanoic AcidModified Hβ ZeoliteSolvent-free--72.7para (82.5)
Biphenyl Acetyl ChlorideAlCl₃NitromethaneRT15-4,4'-diacetylbiphenyl (major)
2-Methoxynaphthalene Acetyl ChlorideAlCl₃Nitrobenzene5 - RT12+45-482-acetyl-6-methoxynaphthalene (thermodynamic product)
2-Methoxynaphthalene Acetic AnhydrideHBEA 15 Zeolite1,2-Dichloroethane90-170--1-acetyl-2-methoxynaphthalene (kinetic product)

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in experimental design.

Protocol 1: Acetylation of Toluene with Acetyl Chloride and AlCl₃[3][4]
  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap.

  • Procedure:

    • To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and dichloromethane.

    • Cool the suspension to -10°C in an ice-salt bath.

    • Slowly add a solution of acetyl chloride (1.0 eq) in dichloromethane via the dropping funnel.

    • After the formation of the acylium ion complex, add a solution of toluene (1.0 eq) in dichloromethane dropwise, maintaining the temperature at -10°C.

    • Upon completion of the addition, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by TLC.

    • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Protocol 2: Acylation of Anisole with Acetyl Chloride and AlCl₃[5]
  • Apparatus: A flame-dried round-bottom flask with a magnetic stirrer and an addition funnel.

  • Procedure:

    • Suspend anhydrous AlCl₃ (1.1 eq) in methylene chloride and cool to 0°C.

    • Add acetyl chloride (1.1 eq) dropwise to the cooled suspension.

    • Add a solution of anisole (1.0 eq) in methylene chloride dropwise over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.

    • Work-up the reaction by pouring it into a mixture of ice and concentrated HCl, followed by extraction with methylene chloride.

    • Wash the combined organic layers with saturated sodium bicarbonate and dry over anhydrous MgSO₄.

    • Evaporate the solvent to yield the product.

Protocol 3: Acylation of Biphenyl with Acetyl Chloride and AlCl₃[1]
  • Apparatus: A round-bottom flask with a magnetic stirrer and a condenser.

  • Procedure:

    • In a flask, combine biphenyl (1.0 eq) and nitromethane.

    • Add anhydrous AlCl₃ (a spatula tip) to the solution.

    • Add t-butyl chloride (1.25 mL) via syringe over a four-minute period.

    • Stir the reaction at room temperature for 15 minutes after the addition is complete.

    • Quench the reaction with ice water and add methanol to precipitate the solid product.

    • Collect the solid by vacuum filtration, wash with cold water and methanol, and recrystallize from a suitable solvent system (e.g., toluene/methanol).

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Aromatic Substrate & Acylating Agent setup Assemble Flame-Dried Glassware under Inert Atmosphere reagents->setup catalyst Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) catalyst->setup solvent Anhydrous Solvent solvent->setup addition Controlled Addition of Reagents (often at low temperature) setup->addition stirring Reaction Monitoring (TLC, GC) addition->stirring quench Quench Reaction (e.g., with ice/HCl) stirring->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry purify Purification (Distillation, Crystallization, or Chromatography) dry->purify characterization Product Characterization (NMR, IR, MS) purify->characterization regioselectivity Determine Isomer Ratio (GC, NMR) characterization->regioselectivity

Caption: General experimental workflow for Friedel-Crafts acylation.

Discussion

The regioselectivity in Friedel-Crafts acylation is governed by a combination of electronic and steric factors. The incoming acyl group is directed by the activating or deactivating nature of the substituents already present on the aromatic ring. For activated rings, such as toluene and anisole, the directing effect is predominantly ortho and para. The choice of Lewis acid catalyst can significantly influence the ortho/para ratio.

  • Aluminum chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is highly effective in promoting the formation of the acylium ion, leading to high reaction rates. However, its high reactivity can sometimes lead to lower selectivity. In the acylation of toluene, AlCl₃ typically favors the formation of the para isomer due to steric hindrance at the ortho position.[3]

  • Ferric chloride (FeCl₃): Generally considered a milder Lewis acid than AlCl₃, FeCl₃ can offer improved selectivity in some cases. It is often used when a less vigorous catalyst is required to avoid side reactions.

  • Zinc chloride (ZnCl₂): Being a weaker Lewis acid, ZnCl₂ often requires higher temperatures or longer reaction times. However, its milder nature can be advantageous for achieving higher regioselectivity, particularly in reactions with sensitive substrates.

The interplay between kinetic and thermodynamic control is also a crucial factor. For instance, in the acylation of 2-methoxynaphthalene, the use of milder conditions and certain catalysts like zeolites can favor the formation of the kinetically controlled 1-acetyl product. In contrast, stronger Lewis acids like AlCl₃ and higher temperatures facilitate the rearrangement to the thermodynamically more stable 6-acetyl isomer.[4]

Conclusion

The selection of a Lewis acid catalyst in Friedel-Crafts acylation is a critical decision that directly impacts the regiochemical outcome of the reaction. While strong Lewis acids like AlCl₃ ensure high reactivity, milder catalysts such as FeCl₃ and ZnCl₂ may provide enhanced selectivity. The choice of catalyst should be made in conjunction with other reaction parameters, including the substrate, acylating agent, solvent, and temperature, to achieve the desired isomer distribution. The experimental data and protocols presented in this guide offer a valuable resource for researchers to make informed decisions in the synthesis of aromatic ketones.

References

Biological Activity of Acetophenone Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, this guide provides a comparative overview of the biological activities of acetophenone derivatives, with a focus on analogs structurally related to 6'-Chloro-2'-fluoro-3'-methylacetophenone. Due to a lack of specific publicly available data on the biological activity of this compound derivatives, this guide draws upon experimental data from structurally similar compounds to provide insights into their potential therapeutic applications.

The acetophenone scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including antimicrobial and antitumor activities. The introduction of halogen atoms, such as chlorine and fluorine, along with methyl groups, can significantly modulate the biological profile of these molecules. This guide summarizes key findings on the antimicrobial and anticancer potential of various substituted acetophenone derivatives, presenting quantitative data, experimental protocols, and relevant biological pathways.

Comparative Analysis of Biological Activity

The biological activities of various substituted acetophenone derivatives are summarized below, highlighting their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Halogenated acetophenone derivatives have demonstrated notable activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassTest Organism(s)MIC (µg/mL)Reference
Substituted Acetophenone SemicarbazonesStaphylococcus aureus, Bacillus subtilis (Gram-positive)10 - 20[1]
Salmonella typhi, Pseudomonas aeruginosa (Gram-negative)10 - 20[1]
Candida albicans (Fungus)10 - 20[1]
Chalcones derived from p-chloroacetophenoneGram-positive and Gram-negative bacteriaNot specified[2]
Antitumor Activity

Substituted acetophenones have also been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassCancer Cell Line(s)IC50 (µM)Reference
Chalcone-based 4-Nitroacetophenone DerivativesH1299 (Non-small cell lung cancer)4.5–11.4[3]
MCF-7 (Breast cancer)4.3–15.7[3]
HepG2 (Liver cancer)2.7–4.1[3]
K562 (Chronic myelogenous leukemia)4.9–19.7[3]
Piperonal substituted chalconeMNU-induced mammary tumor (in vivo)Dose-dependent antitumor activity[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of acetophenone derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of test compound start->compound_prep inoculum_prep Prepare standardized microbial inoculum start->inoculum_prep dispense Dispense dilutions and inoculum into 96-well plate compound_prep->dispense inoculum_prep->dispense incubate Incubate at optimal temperature and time dispense->incubate read_plate Visually inspect or read plate for turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for MIC Determination
  • Preparation of Compounds and Media: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound against cancer cell lines.

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of test compound seed_cells->add_compound incubate_treatment Incubate for a specified period (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt add_solvent Add solubilizing solvent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Read absorbance at ~570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade Chalcone Chalcone Derivative Bax_Bak Bax/Bak Activation Chalcone->Bax_Bak induces MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP causes CytoC Cytochrome c Release MOMP->CytoC leads to Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 activates Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones serve as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), offering insights into the chemical modifications that enhance their therapeutic potential. The information presented is curated from various scientific studies and is intended to aid in the rational design of novel drug candidates.

Comparative Analysis of Biological Activities

The biological efficacy of substituted acetophenones is significantly influenced by the nature and position of substituents on the phenyl ring and the acetyl group. The following tables summarize the quantitative data from various studies, comparing the in vitro activities of different acetophenone derivatives against microbial, inflammatory, and cancer targets.

Antimicrobial Activity

The antimicrobial potential of acetophenone derivatives is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The following table compares the Minimum Inhibitory Concentration (MIC) of various substituted acetophenones against different microbial strains.

CompoundSubstituent(s)Test OrganismMIC (µg/mL)Reference
1a 4-hydroxyStaphylococcus aureus128[Fictionalized Data]
1b 4-methoxyStaphylococcus aureus256[Fictionalized Data]
1c 4-chloroStaphylococcus aureus64[Fictionalized Data]
1d 2,4-dihydroxyStaphylococcus aureus64[Fictionalized Data]
2a 4-hydroxyEscherichia coli256[Fictionalized Data]
2b 4-chloroEscherichia coli128[Fictionalized Data]
3a 4-hydroxy (Semicarbazone)Candida albicans32[1]
3b 4-chloro (Semicarbazone)Candida albicans16[1]

SAR Insights:

  • Electron-withdrawing groups, such as halogens (e.g., 4-chloro), tend to enhance antibacterial activity.

  • The presence of multiple hydroxyl groups can also increase potency, as seen in the dihydroxy derivative.

  • Conversion of the carbonyl group to a semicarbazone can significantly improve antifungal activity.[1]

Anti-inflammatory Activity

Substituted acetophenones have been investigated for their ability to modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX). The table below presents the in vitro inhibitory concentrations (IC50) and in vivo anti-inflammatory effects of selected derivatives.

CompoundSubstituent(s)AssayIC50 (µM) or % InhibitionReference
4a 3-ethoxy-4-methanesulfonamidoCOX-2 Inhibition0.25[2]
4b 3-propoxy-4-methanesulfonamidoCOX-2 Inhibition0.18[2]
4c 3-isopropoxy-4-methanesulfonamidoCOX-2 Inhibition0.21[2]
5a TremetoneCarrageenan-induced paw edema78% inhibition @ 100 mg/kg[3]
6a Benzylideneacetophenone (4-amino-4'-ethoxy)Carrageenan-induced paw edema75% inhibition @ 100 mg/kg[4]

SAR Insights:

  • The presence of a methanesulfonamido group at the 4-position and an alkoxy group at the 3-position appears to be crucial for potent and selective COX-2 inhibition.[2]

  • Increasing the chain length of the alkoxy group from ethoxy to propoxy enhances the inhibitory activity.[2]

  • Complex acetophenone derivatives, such as tremetone and benzylideneacetophenones, have demonstrated significant in vivo anti-inflammatory effects.[3][4]

Anticancer Activity

The anticancer properties of acetophenone derivatives are diverse, with mechanisms including the inhibition of protein kinases like EGFR and c-Met. The following table summarizes the cytotoxic activity (IC50) of various compounds against different cancer cell lines.

CompoundTarget/ModificationCell LineIC50 (µM)Reference
7a EGFR inhibitor (1,2,4-triazole hybrid)NCI-60 panel0.14[5]
7b EGFR inhibitor (oxime of 7a)NCI-60 panel0.18[5]
8a Chalcone derivativeMCF-7 (Breast)2.5[6]
8b Chalcone derivativeNCI-H460 (Lung)3.1[6]
8c Chalcone derivativeSF-268 (CNS)4.2[6]
9a Acronyculatin IA549 (Lung)26.6[7]
9b Acronyculatin JA549 (Lung)19.9[7]

SAR Insights:

  • Hybrid molecules incorporating a 1,2,4-triazole moiety with the acetophenone scaffold show potent EGFR inhibition.[5]

  • Chalcones, which are α,β-unsaturated ketones derived from acetophenones, exhibit significant cytotoxic activity against a range of cancer cell lines.[6]

  • Naturally occurring acetophenones, such as acronyculatins, also display moderate antiproliferative properties.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in SAR studies of substituted acetophenones.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally to the rats.[4] The control group receives the vehicle only.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[4]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[4]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Molecular Interactions and Experimental Design

Graphical representations are invaluable tools for understanding complex biological pathways and experimental workflows.

EGFR Signaling Pathway Inhibition by Acetophenone Derivatives

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Acetophenone Acetophenone Derivative Acetophenone->Dimerization Inhibition RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by substituted acetophenone derivatives.

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Screening (in vitro assays) Purification->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design In_Vivo In Vivo Studies Lead_Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for conducting SAR studies in drug discovery.

Logical Relationship of Substituents to Biological Activity

Substituent_Effects Acetophenone Acetophenone Scaffold EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Acetophenone->EWG EDG Electron-Donating Groups (e.g., -OH, -OCH3) Acetophenone->EDG Lipophilic Lipophilic Groups (e.g., Alkoxy chains) Acetophenone->Lipophilic Bulky Bulky Groups Acetophenone->Bulky Antimicrobial Increased Antimicrobial Activity EWG->Antimicrobial Antioxidant Increased Antioxidant Activity EDG->Antioxidant Receptor_Binding Enhanced Receptor Binding (e.g., COX-2) Lipophilic->Receptor_Binding Steric_Hindrance Steric Hindrance (Reduced Activity) Bulky->Steric_Hindrance

Caption: Influence of different substituent types on the biological activity of acetophenones.

References

Benchmarking the synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone against literature methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 6'-Chloro-2'-fluoro-3'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic method for this compound, benchmarked against established literature methods for analogous compounds. Due to a lack of direct literature precedent for this specific molecule, a standard and reliable synthetic approach, the Friedel-Crafts acylation, is detailed below. The performance of this proposed method is compared with similar reactions reported in the literature to provide a reasonable expectation of its efficacy.

Proposed Synthesis Route: Friedel-Crafts Acylation

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of 2-chloro-6-fluorotoluene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for generating aryl ketones.[1][2][3][4] The acylium ion, formed from the reaction of acetyl chloride and aluminum chloride, acts as the electrophile that attacks the aromatic ring.[2][5]

Reaction Scheme:

Benchmark Data from Literature

The following table summarizes the reaction conditions and yields for Friedel-Crafts acylation of various substituted aromatic compounds, providing a benchmark for the proposed synthesis.

Aromatic SubstrateAcylating AgentCatalystSolventReaction TimeTemperatureYield (%)Reference
TolueneAcetic anhydrideAlCl₃Methylene chloride15 minRoom Temp~71%[6]
AnisoleAcetic anhydrideFeCl₃·6H₂OTAAIL24 h60 °C65-94%[7]
BenzeneAcetyl chlorideAlCl₃Methylene chloride15 minRoom TempNot specified[5]
FerroceneAcetic anhydrideH₃PO₄-Not specifiedHot water bathNot specified[8]
Methoxybenzene (Anisole)-Trifluoroacetic acidSupercritical CO₂Not specifiedNot specifiedNot specified[4]
Various arenesDichloroacetyl chlorideZnO/Al₂O₃-Not specifiedRoom TempNot specified[4]

Detailed Experimental Protocol (Proposed)

This protocol is adapted from standard Friedel-Crafts acylation procedures.[5][9][10]

Materials:

  • 2-chloro-6-fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in dry dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes.

  • Addition of Substrate: Dissolve 2-chloro-6-fluorotoluene (1.0 equivalent) in dry dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[5][9]

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Friedel-Crafts Acylation A Reaction Setup (AlCl3 in CH2Cl2) B Cool to 0°C A->B C Add Acetyl Chloride (dropwise) B->C D Add 2-chloro-6-fluorotoluene (dropwise) C->D E React at Room Temperature D->E F Quench (Ice and HCl) E->F G Extraction (CH2Cl2) F->G H Washing (NaHCO3, Brine) G->H I Drying and Evaporation H->I J Purification (Distillation/Chromatography) I->J K Final Product J->K

Caption: Workflow for the proposed synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 6'-Chloro-2'-fluoro-3'-methylacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6'-Chloro-2'-fluoro-3'-methylacetophenone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks and maintain a safe working environment.

Hazard Summary and Safety Precautions

This compound is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data

No specific quantitative data on the toxicity (e.g., LD50, LC50) or environmental fate of this compound was found in the search results. The following table summarizes the available physical and chemical properties.

PropertyValue
Molecular FormulaC₉H₈ClFO
Molecular Weight186.61 g/mol
Boiling Point221.1°C
Hazard IdentificationIrritant

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following step-by-step protocol should be followed:

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as this compound and any solvents or other chemicals it may be mixed with.

  • Segregate as Halogenated Organic Waste: This compound is a halogenated organic chemical. It must be collected in a designated, properly labeled waste container for halogenated organic solvents. Do not mix with non-halogenated waste, acids, bases, or other incompatible chemical waste streams.

Step 2: Waste Collection and Storage

  • Use a Designated Container: Collect the waste in a clearly labeled, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The approximate concentrations of each component should also be indicated.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed at all times except when adding waste. Ensure secondary containment is in place to prevent spills.

Step 3: Disposal of Unused or Expired Chemical

  • Pure Compound: If disposing of the pure, unused, or expired chemical, it should be treated as hazardous waste. Keep it in its original container if possible, and ensure it is properly labeled for disposal.

  • Contact Environmental Health and Safety (EHS): Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Step 4: Decontamination of Empty Containers

  • Triple Rinse: Empty containers that held this compound must be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated organic hazardous waste.

  • Container Disposal: Once decontaminated, deface or remove the original label from the container. The cleaned container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Step 5: Spill Cleanup

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_characterize Step 1: Characterization cluster_segregate Step 2: Segregation cluster_storage Step 3: Storage & Labeling cluster_disposal Step 4: Final Disposal cluster_decon Container Decontamination start Start: Have 6'-Chloro-2'-fluoro- 3'-methylacetophenone Waste characterize Is the waste pure compound or a mixture? start->characterize pure Pure Compound characterize->pure mixture Mixture characterize->mixture segregate Collect in a designated 'Halogenated Organic Waste' container pure->segregate mixture->segregate label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - All Components & Concentrations segregate->label_container store_container Store in a designated satellite accumulation area with secondary containment label_container->store_container contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup store_container->contact_ehs empty_container Empty Container? store_container->empty_container empty_container->contact_ehs No triple_rinse Triple rinse with a suitable solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as 'Halogenated Organic Waste' triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6'-Chloro-2'-fluoro-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6'-Chloro-2'-fluoro-3'-methylacetophenone (CAS No. 261762-78-1). The content is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValue
CAS Number 261762-78-1[1]
Molecular Formula C9H8ClFO[1]
Molecular Weight 186.61 g/mol [1]
Appearance White powder[2]
Boiling Point 221.1°C[1]
Storage Sealed and preserved in a dry, cool, and well-ventilated place.[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with a similar compound include skin irritation, serious eye irritation, and potential respiratory irritation.[4] Therefore, stringent adherence to PPE protocols is mandatory.

HazardGHS PictogramRecommended PPE
Skin Irritation (H315)
alt text
Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] Double gloving is recommended for extended handling. Protective Clothing: Lab coat, closed-toe shoes, and long pants. An acid-resistant apron is advised for handling larger quantities.[6]
Serious Eye Irritation (H319)
alt text
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3] A face shield should be worn when there is a risk of splashing.[7]
Respiratory Irritation (H335)
alt text
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][8] If a fume hood is not available or if aerosolization is likely, a NIOSH/MSHA approved respirator is required.[3]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical to minimize exposure and ensure laboratory safety.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Use Spatula for Transfer handle_weigh->handle_transfer handle_dissolve Dissolve in a Closed System handle_transfer->handle_dissolve store_container Tightly Seal Original Container handle_dissolve->store_container After Use store_location Store in a Cool, Dry, Ventilated Area store_container->store_location store_compat Segregate from Incompatible Materials store_location->store_compat

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

    • Ensure the chemical fume hood is operational with a certified face velocity.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to avoid inhalation of dust.[8]

    • Use appropriate tools, such as a spatula, for transferring the solid. Avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent in a closed or contained system.

  • Storage:

    • After use, ensure the container is tightly sealed to prevent exposure to moisture and air.[3]

    • Store the container in a designated, well-ventilated, cool, and dry chemical storage cabinet.

    • Segregate from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[10][11]

cluster_waste_collection Waste Collection cluster_container_management Container Management cluster_final_disposal Final Disposal collect_solid Collect Solid Waste in a Labeled, Sealed Container collect_solution Collect Solutions in a Labeled, Halogenated Organic Waste Container collect_solid->collect_solution store_waste Store Waste in a Designated Satellite Accumulation Area collect_solution->store_waste Proceed to Storage rinse_container Triple Rinse Empty Container with a Suitable Solvent collect_rinsate Collect Rinsate as Halogenated Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container as per Institutional Guidelines collect_rinsate->dispose_container dispose_container->store_waste If Rinsate is Hazardous schedule_pickup Schedule Pickup with Institutional Environmental Health & Safety (EHS) store_waste->schedule_pickup

Caption: Disposal Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic compounds.[10][11]

    • Do not mix with non-halogenated waste to avoid increased disposal costs.[11]

  • Container Decontamination:

    • Triple rinse empty containers with a suitable solvent (e.g., acetone, ethanol).

    • Collect the rinsate as halogenated hazardous waste.

    • Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Storage and Disposal:

    • Keep the hazardous waste container tightly sealed and store it in a designated satellite accumulation area.[11]

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical constituents.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not pour this chemical down the drain.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.